6-Methylbenzo[d]thiazol-2(3H)-one
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-methyl-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFQBNCCRYZGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548274 | |
| Record name | 6-Methyl-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53827-53-5 | |
| Record name | 6-Methyl-2(3H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53827-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylbenzo[d]thiazol-2(3H)-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a thiazole ring. The presence of a methyl group at the 6-position and a ketone at the 2-position of the thiazole ring are defining features.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | --INVALID-LINK-- |
| Molecular Weight | 165.21 g/mol | --INVALID-LINK-- |
| Melting Point | 169-170 °C | --INVALID-LINK--[1][2] |
| Boiling Point | Not available | |
| Density (Predicted) | 1.302±0.06 g/cm³ | --INVALID-LINK--[1] |
| pKa (Predicted) | 10.79±0.20 | --INVALID-LINK--[1] |
| Appearance | Off-white to light yellow solid | --INVALID-LINK--[2] |
| Storage Temperature | 2-8°C | --INVALID-LINK--[1] |
Chemical Structure and Identification
The structure of this compound is well-defined by its systematic IUPAC name and various chemical identifiers.
Structural Identifiers
| Identifier Type | Identifier |
| IUPAC Name | 6-methyl-1,3-benzothiazol-2-ol |
| CAS Number | 53827-53-5 |
| SMILES | CC1=CC2=C(C=C1)NC(=O)S2 |
| InChI | InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10) |
Synonyms for this compound include: 6-Methyl-3H-benzothiazol-2-one, 6-methyl-2-benzothiazolinone, and 6-Methylbenzothiazolone.[1]
Spectral Analysis
Expected Spectral Features
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl group protons around 2.3-2.5 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons between 110-150 ppm. A signal for the methyl carbon around 20-25 ppm. A carbonyl carbon signal in the range of 160-170 ppm. |
| IR (Infrared) | N-H stretching vibration around 3200-3400 cm⁻¹. C=O stretching vibration around 1680-1720 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. |
Note: The exact positions of the peaks will be influenced by the solvent used and the specific substitution pattern of the molecule.
Experimental Protocols
The synthesis of this compound derivatives often starts from the corresponding 2-aminobenzothiazole. Below are generalized experimental protocols for the synthesis of precursors and related derivatives.
General Synthesis of 2-Amino-6-methylbenzothiazole
A common route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.
Materials:
-
p-Toluidine
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
Procedure:
-
Dissolve p-toluidine and ammonium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid while maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture for several hours at room temperature.
-
Pour the reaction mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain 2-amino-6-methylbenzothiazole.
Synthesis of 6-methyl-2(3H)-benzo-1,3-thiazolyl Hydrazine Analogs (Example Protocol)
This protocol describes the synthesis of hydrazine derivatives starting from 2-hydrazino-6-methylbenzothiazole.
Materials:
-
2-Hydrazino-6-methylbenzothiazole
-
Substituted acetophenone (e.g., 2,4-dichloroacetophenone)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine 2-hydrazino-6-methylbenzothiazole (1.5 mmol), the substituted acetophenone (2.2 mmol), and a few drops of glacial acetic acid in absolute ethanol (20 ml).[1]
-
Reflux the mixture on a water bath for approximately eight hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to allow the solid product to precipitate.[1]
-
Filter the solid, wash with a small amount of water, and recrystallize from absolute ethanol.[1]
Biological Activity and Potential Applications
The benzothiazole scaffold is a prominent feature in many biologically active compounds. Derivatives of benzothiazoles have been reported to exhibit a wide range of pharmacological activities.
Reported Activities of Benzothiazole Derivatives:
-
Antimicrobial: Active against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]
-
Anti-inflammatory [3]
-
Anticonvulsant [3]
-
Antitumor
-
Antiviral [3]
-
Antidiabetic [3]
The diverse biological activities of benzothiazole derivatives make them attractive scaffolds for the development of new therapeutic agents. Further research into this compound and its analogs could lead to the discovery of novel drug candidates.
Visualizations
General Synthetic Workflow for 2-Aminobenzothiazoles
The following diagram illustrates a generalized workflow for the synthesis of 2-aminobenzothiazoles, which are key intermediates for many benzothiazole-based compounds.
Caption: A flowchart illustrating the general synthetic pathway to 2-amino-6-methylbenzothiazole.
Logical Relationship of Benzothiazole Core to its Applications
This diagram shows the relationship between the core benzothiazole structure and its diverse biological activities, leading to various potential therapeutic applications.
Caption: The relationship between the benzothiazole core, its biological activities, and applications.
References
The Anti-Cancer Profile of 6-Methylbenzo[d]thiazol-2(3H)-one: A Mechanistic Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer properties. This technical guide focuses on the mechanistic underpinnings of 6-Methylbenzo[d]thiazol-2(3H)-one and its closely related analogs as anti-neoplastic agents. While specific research on this compound is limited, this document synthesizes the broader understanding of how 6-substituted benzothiazole derivatives exert their effects on cancer cells. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This guide provides a comprehensive overview of the available data, detailed experimental protocols for assessing these mechanisms, and visual representations of the implicated cellular processes to facilitate further research and drug development in this promising area.
Introduction
Benzothiazole derivatives represent a class of heterocyclic compounds that have garnered significant attention in oncology research due to their diverse and potent biological activities. The planar, electron-rich structure of the benzothiazole ring system allows for interactions with various biological targets, leading to a range of anti-cancer effects. The substitution at the 6-position of the benzothiazole core, as in this compound, is a key area of investigation for enhancing the potency and selectivity of these compounds. This guide will explore the established and putative mechanisms of action of this class of compounds in cancer cells.
Core Mechanisms of Action in Cancer Cells
The anti-cancer activity of 6-substituted benzothiazole derivatives is multifaceted, primarily converging on the induction of programmed cell death (apoptosis) and the halting of cellular proliferation through cell cycle arrest. These effects are often underpinned by the modulation of critical signaling pathways that are frequently dysregulated in cancer.
Induction of Apoptosis
Apoptosis is a crucial mechanism by which anti-cancer agents eliminate malignant cells. Benzothiazole derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, such as DNA damage or an imbalance in pro- and anti-apoptotic proteins. Evidence suggests that some benzothiazole compounds can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, culminating in apoptosis.
-
Extrinsic Pathway: While less commonly reported for this specific class, the extrinsic pathway can be initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a hallmark of the disease. Many benzothiazole derivatives have demonstrated the ability to interfere with the cell cycle, thereby preventing cancer cells from dividing. The most commonly observed effects are arrest at the G2/M or S phases of the cell cycle.
-
G2/M Phase Arrest: This is often associated with the disruption of microtubule dynamics or the activation of DNA damage checkpoints. By arresting cells in this phase, the compounds prevent them from entering mitosis, ultimately leading to cell death.
-
S Phase Arrest: Some derivatives have been shown to interfere with DNA synthesis, causing cells to halt in the S phase. This can be a consequence of direct DNA damage or the inhibition of enzymes essential for DNA replication.
Modulation of Signaling Pathways
The anti-proliferative and pro-apoptotic effects of 6-substituted benzothiazoles are often a direct result of their ability to modulate key intracellular signaling pathways that are critical for cancer cell survival and growth.
-
PI3K/AKT/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to decreased cell viability and increased apoptosis.
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactive, can drive tumor growth. Inhibition of EGFR signaling is a known mechanism for some benzothiazole-based anti-cancer agents.
-
JAK/STAT Pathway: This pathway is involved in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and activity in the cell. Dysregulation of this pathway is common in cancer, and its modulation by benzothiazole derivatives has been reported.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation and survival. Inhibition of this pathway can contribute to the anti-cancer effects of these compounds.
Quantitative Data on Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,6-disubstituted-Benzothiazole | MCF-7 (Breast) | 34.5 | [1] |
| 2,6-disubstituted-Benzothiazole | HeLa (Cervical) | 44.15 | [1] |
| 2,6-disubstituted-Benzothiazole | MG63 (Osteosarcoma) | 36.1 | [1] |
| Naphthalimide-benzothiazole derivative | HT-29 (Colon) | 3.72 | [2] |
| Naphthalimide-benzothiazole derivative | A549 (Lung) | 4.074 | [2] |
| Naphthalimide-benzothiazole derivative | MCF-7 (Breast) | 7.91 | [2] |
| Benzothiazole-triazole hybrid | Triple-Negative Breast Cancer | 30.49 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Apoptosis Analysis by Western Blot
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins.[8][9][10]
-
Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[12][13]
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the amount of DNA in the cell.
-
Data Analysis: The data is typically displayed as a histogram, with peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Putative signaling pathways modulated by this compound and its analogs in cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: General workflow for Western blot analysis.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion and Future Directions
The available evidence strongly suggests that 6-substituted benzothiazole derivatives, including the core structure of this compound, are a promising class of anti-cancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways provides a solid foundation for their further development. However, a significant knowledge gap exists regarding the specific molecular targets and detailed mechanisms of action of this compound itself.
Future research should focus on:
-
Target Identification: Utilizing techniques such as proteomics and chemical proteomics to identify the direct binding partners of this compound in cancer cells.
-
In-depth Mechanistic Studies: A comprehensive analysis of the effects of this specific compound on a wider range of cancer cell lines, including detailed investigations into the signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to understand how modifications to the 6-methyl and other positions on the benzothiazole ring affect anti-cancer activity and selectivity.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and pharmacokinetic properties of this compound in preclinical animal models.
By addressing these research questions, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 7. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 8. Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methyl-2-Benzothiazolinone: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Methyl-2-benzothiazolinone, also known as 6-methyl-1,2-benzisothiazol-3(2H)-one. Due to the limited availability of experimental data for this specific derivative, this report also includes relevant data from its parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), for comparative purposes. The guide further details a general synthetic approach for benzisothiazolinones, providing a foundational methodology for its preparation.
Core Physicochemical Properties
The physical and chemical characteristics of 6-Methyl-2-benzothiazolinone are summarized below. The data presented is a combination of computed values from scientific databases and experimental data available for the parent compound, offering a predictive and comparative look at its properties.
Table 1: Physical and Chemical Properties of 6-Methyl-2-benzothiazolinone and 1,2-Benzisothiazol-3(2H)-one
| Property | 6-Methyl-2-benzothiazolinone (Computed) | 1,2-Benzisothiazol-3(2H)-one (BIT) (Experimental) |
| Molecular Formula | C₈H₇NOS | C₇H₅NOS |
| Molecular Weight | 165.21 g/mol | 151.19 g/mol [1][2] |
| Melting Point | Not available | 154-158 °C[1][3][4] |
| Boiling Point | Not available | 360 °C (estimate)[4][5] |
| Solubility | Not available | Soluble in water (1.288 g/L at 20°C), dichloromethane, dimethyl sulfoxide, and methanol.[3][4][5] |
| LogP (Octanol/Water Partition Coefficient) | 1.6 | 0.7 at 20°C[4][5] |
| pKa | Not available | 10.19 ± 0.20 (Predicted)[4][5] |
| Appearance | Not available | White to light yellow solid[3][5] |
Spectral Data
Table 2: Spectral Data for 1,2-Benzisothiazol-3(2H)-one (BIT)
| Technique | Data |
| ¹H NMR | Spectral data available.[1][6][7] |
| ¹³C NMR | Spectral data available.[1] |
| Mass Spectrometry | Mass spectral data available.[1] |
| Infrared (IR) Spectroscopy | IR spectral data available.[8] |
Synthesis of Benzisothiazolinones
The synthesis of 1,2-benzisothiazol-3(2H)-ones can be achieved through various methods. A common and effective approach involves the oxidative cyclization of 2-mercaptobenzamides. This general protocol can be adapted for the synthesis of 6-methyl-2-benzothiazolinone by utilizing the appropriately substituted starting material, 2-mercapto-5-methylbenzamide.
Experimental Protocol: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-Mercaptobenzamide
This protocol describes a general method for the synthesis of the parent compound, which can be adapted for the 6-methyl derivative.
Materials:
-
2-Mercaptobenzamide (or 2-mercapto-5-methylbenzamide for the target compound)
-
Manganese(III) hydroxide (Mn(OH)₃) or other suitable oxidizing agent
-
Triethanolamine
-
Ethanol
-
Oxygen
Procedure:
-
In a 250 mL reactor, combine 15.28 g of a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (molar ratio 3:1), 0.42 g of Mn(OH)₃, 0.60 g of Triethanolamine, and 160 mL of ethanol.
-
Heat the mixture to 120°C with stirring.
-
Introduce oxygen into the reactor to maintain a pressure of 0.2 MPa.
-
Allow the reaction to proceed for 10 hours.
-
After the reaction is complete, stop the heating and remove the ethanol by rotary evaporation.
-
Add 100 mL of water to the residue and stir for 20 minutes.
-
Filter the mixture to collect the solid product.
-
Dry the filter cake to obtain the crude 1,2-benzisothiazol-3(2H)-one.
-
The crude product can be further purified by recrystallization.
Diagram of the Synthetic Workflow:
Biological Activity and Mechanism of Action
While specific signaling pathways for 6-methyl-2-benzothiazolinone have not been detailed in the available literature, the broader class of benzisothiazolinones, including the parent compound BIT, are well-known for their antimicrobial properties.[2][5][9] They exhibit broad-spectrum activity against bacteria and fungi.[10][11][12]
The proposed mechanism of action for benzisothiazolinones involves the inhibition of cellular thiol-containing enzymes. These compounds are believed to react with thiol groups in proteins, leading to the disruption of essential metabolic processes and ultimately cell death.[13]
Logical Relationship of Antimicrobial Action:
Conclusion
6-Methyl-2-benzothiazolinone is a derivative of the well-studied biocide 1,2-benzisothiazol-3(2H)-one. While specific experimental data for the 6-methyl analog is limited, its properties can be inferred from computed data and comparison with the parent compound. The synthetic routes established for benzisothiazolinones provide a clear path for its preparation. The primary biological activity of this class of compounds is their antimicrobial action, which is attributed to the inhibition of essential thiol-containing enzymes in microorganisms. Further research is warranted to fully elucidate the specific physicochemical properties and biological signaling pathways of 6-methyl-2-benzothiazolinone.
References
- 1. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]
- 4. 1,2-Benzisothiazol-3(2H)-one CAS#: 2634-33-5 [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Methyl-1,2-benzisothiazolin-3-one | 2527-66-4 | FM139107 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 10. Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Guide: Solubility and Handling of 6-Methylbenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-Methylbenzo[d]thiazol-2(3H)-one in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a comprehensive experimental protocol for determining solubility, alongside a discussion of the compound's general behavior based on related chemical structures.
Core Topic: this compound Solubility
The solubility of a compound is a critical parameter in a research and development setting, influencing everything from in vitro assay design to formulation for in vivo studies. This compound, a heterocyclic compound belonging to the benzothiazole class, is of interest for its potential biological activities. Understanding its solubility in solvents like DMSO, a powerful polar aprotic solvent, and ethanol, a widely used polar protic solvent, is fundamental for its effective use in experimental workflows.
Data Presentation: Solubility in DMSO and Ethanol
As of the latest literature review, specific quantitative solubility data for this compound in DMSO and ethanol has not been formally published. The table below reflects this lack of specific numerical values. Researchers are strongly encouraged to determine the solubility experimentally for their specific applications and conditions.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Data not available |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Data not available |
While concrete figures are unavailable, the use of ethanol as a recrystallization solvent for derivatives of this compound suggests at least moderate solubility in this solvent, particularly at elevated temperatures. Benzothiazole derivatives, in general, exhibit a range of solubilities in DMSO, often serving as a stock solution solvent for biological screening.
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for determining the solubility of this compound in DMSO and ethanol. This protocol is adapted from standard laboratory procedures for solubility assessment.
Objective: To determine the approximate solubility of this compound in DMSO and ethanol at a specified temperature (e.g., room temperature, 25°C).
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes
-
Small volume glass vials with screw caps
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of glass vials.
-
To each vial, add a precise volume of the respective solvent (DMSO or ethanol), for instance, 1 mL.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A visual confirmation of excess solid at the bottom of the vial indicates a saturated solution.
-
-
Sample Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove all undissolved particles. This step is crucial to avoid artificially high concentration measurements.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the respective solvent.
-
From the stock solution, create a series of calibration standards of decreasing concentrations through serial dilution.
-
-
Quantitative Analysis (HPLC):
-
Analyze the filtered saturated solutions and the calibration standards using a validated HPLC method.
-
The mobile phase and column selection should be optimized for the separation and detection of this compound.
-
Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered saturated samples by interpolating their peak areas from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Reporting:
The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for solubility determination.
Signaling Pathway Context
While a specific signaling pathway for this compound is not well-established, many benzothiazole derivatives have been investigated for their anticancer properties, often targeting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical pathway where a benzothiazole compound could exert its effects, for instance, by inhibiting a critical kinase in a cancer-related pathway.
Caption: Hypothetical signaling pathway inhibition.
Unlocking Therapeutic Potential: A Technical Guide to the Targets of 6-Methylbenzo[d]thiazol-2(3H)-one and its Core Scaffold
For Immediate Release
This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-Methylbenzo[d]thiazol-2(3H)-one and the broader benzo[d]thiazol-2(3H)-one scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological applications of this versatile heterocyclic compound. While specific research on the 6-methyl derivative is limited, extensive studies on related analogs have revealed a wide range of biological activities, suggesting significant therapeutic promise. This guide will focus on the well-documented activities of the core scaffold, providing a roadmap for future investigation into this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol [1] |
| Appearance | Solid |
| Purity | Typically ≥95%[1] |
| InChI Key | ZJFQBNCCRYZGSL-UHFFFAOYSA-N[1] |
Key Therapeutic Areas and Molecular Targets
The benzo[d]thiazol-2(3H)-one scaffold has demonstrated significant potential across several therapeutic areas, primarily by interacting with key enzymes and receptors involved in disease pathogenesis.
Anticancer Activity
Derivatives of benzo[d]thiazol-2(3H)-one have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines. The primary mechanisms of action include the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.
Identified Molecular Targets:
-
Epidermal Growth Factor Receptor (EGFR): Several benzothiazole derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase, a key driver in many cancers.
-
Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a critical regulator of angiogenesis, by benzothiazolone analogs suggests a role in preventing tumor vascularization.
-
Carbonic Anhydrases (CAs): Specifically, tumor-associated isoforms like CA IX and XII, which are involved in regulating tumor pH and are crucial for cancer cell survival in hypoxic environments, are targeted by this scaffold.
Quantitative Data for Representative Benzothiazole Derivatives (Anticancer Activity):
| Compound | Target | Assay | IC₅₀/Kᵢ | Cell Line | Reference |
| Substituted bromopyridine acetamide benzothiazole derivative | Not Specified | Cytotoxicity | 1.2 nM | SKRB-3 (Breast) | |
| Substituted bromopyridine acetamide benzothiazole derivative | Not Specified | Cytotoxicity | 4.3 nM | SW620 (Colon) | |
| Substituted bromopyridine acetamide benzothiazole derivative | Not Specified | Cytotoxicity | 44 nM | A549 (Lung) | |
| Substituted bromopyridine acetamide benzothiazole derivative | Not Specified | Cytotoxicity | 48 nM | HepG2 (Liver) | |
| Indole based hydrazine carboxamide scaffold | Not Specified | Cytotoxicity | 15 nM | HT29 (Colon) | [2] |
| 1,2,3-triazole-benzothiazole conjugate 8a | EGFR | Kinase Inhibition | 0.69 µM | - | [3] |
| 1,2,3-triazole-benzothiazole conjugate 8b | EGFR | Kinase Inhibition | 1.16 µM | - | [3] |
| Erlotinib (Reference) | EGFR | Kinase Inhibition | 1.3 µM | - | [3] |
Signaling Pathway: EGFR/VEGFR-2 Inhibition
Neurological and Neurodegenerative Disorders
The benzothiazole scaffold has shown promise in the context of central nervous system (CNS) disorders, with derivatives exhibiting neuroprotective effects.
Identified Molecular Targets:
-
Sigma Receptors (σ₁ and σ₂): These receptors are implicated in various neurological functions and diseases. Benzothiazolone derivatives have been developed as high-affinity ligands for sigma receptors, suggesting potential applications in treating psychostimulant abuse, depression, Alzheimer's disease, and pain.
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Certain benzothiazolone derivatives have demonstrated potent inhibitory activity against these enzymes.
-
Monoamine Oxidases (MAOs): MAO inhibitors are used in the treatment of depression and Parkinson's disease. Some benzothiazole derivatives have been found to inhibit MAO activity.
Quantitative Data for Representative Benzothiazolone Derivatives (Neurological Targets):
| Compound | Target | Assay | IC₅₀/Kᵢ | Reference |
| Derivative 8a | σ₁ Receptor | Binding Assay | Kᵢ = 4.5 nM | [4] |
| Derivative 5a | σ₁ Receptor | Binding Assay | Kᵢ = 4.1 nM | [4] |
| Derivative 5b | σ₁ Receptor | Binding Assay | Kᵢ = 3.2 nM | [4] |
| Derivative M13 | BChE | Inhibition Assay | IC₅₀ = 1.21 µM | [5] |
| Derivative M2 | BChE | Inhibition Assay | IC₅₀ = 1.38 µM | [5] |
| Derivative 4f | AChE | Inhibition Assay | IC₅₀ = 23.4 nM | [6] |
| Derivative 4m | AChE | Inhibition Assay | IC₅₀ = 27.8 nM | [6] |
| Derivative 4f | MAO-B | Inhibition Assay | IC₅₀ = 40.3 nM | [6] |
Signaling Pathway: Cholinesterase Inhibition
Anti-inflammatory Activity
The anti-inflammatory properties of the benzo[d]thiazol-2(3H)-one scaffold are linked to its interaction with the endocannabinoid system.
Identified Molecular Target:
-
Cannabinoid Receptor 2 (CB2): CB2 receptors are primarily expressed on immune cells, and their activation is associated with anti-inflammatory effects. Benzothiazolone derivatives have been identified as potent and selective CB2 receptor agonists, suggesting their use in treating inflammatory conditions.[7]
Quantitative Data for a Representative Benzothiazolone Derivative (Anti-inflammatory Target):
| Compound | Target | Assay | Kᵢ | Reference |
| Derivative 9 | CB2 Receptor | Binding Assay | 13.5 nM | [7] |
Logical Relationship: CB2 Receptor Agonism and Anti-inflammatory Effect
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the activity of benzo[d]thiazol-2(3H)-one derivatives.
Synthesis of this compound (General Procedure)
A common route to synthesize the benzothiazole core involves the reaction of a substituted aminothiophenol with a carbonyl-containing compound. For this compound, a plausible synthesis would involve the cyclization of 2-amino-5-methylbenzenethiol with a suitable carbonyl source. A related synthesis of 2-amino-6-methylbenzothiazole starts from p-toluidine.[8]
Experimental Workflow: Synthesis
In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Purified recombinant kinase (e.g., VEGFR-2), kinase buffer, ATP, substrate (e.g., poly(Glu,Tyr)), test compound (dissolved in DMSO), and a detection reagent (e.g., Kinase-Glo™).[3][9][10][11]
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, kinase buffer, and the test compound or vehicle control. c. Initiate the reaction by adding a mixture of ATP and the substrate. d. Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 45 minutes).[9] e. Stop the reaction and measure the remaining kinase activity using a luminescence-based detection reagent. f. The luminescence signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Radioligand Binding Assay (e.g., Sigma Receptors, CB2)
This assay determines the affinity of a compound for a specific receptor.
-
Reagents and Materials: Cell membranes expressing the receptor of interest (e.g., from guinea pig liver for sigma-1 receptors), a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1), unlabeled test compound, assay buffer, and a scintillation counter.[12][13][14]
-
Procedure: a. Prepare serial dilutions of the unlabeled test compound. b. In tubes or a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. c. Allow the binding to reach equilibrium. d. Separate the bound from the unbound radioligand by rapid filtration. e. Measure the radioactivity of the bound ligand on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the inhibition of AChE activity.[2][5][15][16]
-
Reagents and Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer (e.g., phosphate buffer pH 8.0), and test compound.[5]
-
Procedure: a. In a 96-well plate, add the buffer, test compound, and AChE enzyme. Incubate for a short period. b. Add DTNB to the wells. c. Initiate the reaction by adding the substrate, acetylthiocholine. d. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product. e. Measure the absorbance of the yellow product over time using a microplate reader at 412 nm.[15]
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[17][18][19][20]
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or acidified isopropanol).[18][19]
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). c. Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19] d. Remove the medium and dissolve the formazan crystals in a solubilizing agent. e. Measure the absorbance of the purple solution using a microplate reader (typically at 570 nm).[19]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
The benzo[d]thiazol-2(3H)-one scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. While direct therapeutic data for this compound is not yet widely available, the extensive research on analogous compounds strongly suggests its potential as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders. This technical guide provides a comprehensive overview of the known targets and associated methodologies, offering a solid foundation for further research and development efforts centered on this promising chemical entity.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 4. researchgate.net [researchgate.net]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. abbexa.com [abbexa.com]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a key intermediate in the synthesis of the pharmaceutical agent Cilostazol.[1] While the initial inquiry referenced CAS number 53827-53-5, extensive database searches indicate a likely typographical error, consistently redirecting to CAS number 73963-42-5. This document will, therefore, focus on the latter compound.
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white crystalline solid whose chemical structure, featuring a tetrazole ring, a cyclohexyl group, and a reactive chlorobutyl side chain, makes it a versatile building block in organic synthesis.[1][2] Its primary application lies in the pharmaceutical industry as a precursor to Cilostazol, a phosphodiesterase III A (PDE3A) inhibitor used to treat intermittent claudication.[1]
Physicochemical Data
The fundamental physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉ClN₄ | [2][3] |
| Molecular Weight | 242.75 g/mol | [1][2] |
| Appearance | White to almost white powder or crystalline solid | [3][4] |
| Melting Point | 49-52 °C | [1][3] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; limited solubility in water. | [1] |
| pKa (Predicted) | 1.23 ± 0.10 | [1] |
| Elemental Analysis (Calculated) | C: 49.04%, H: 7.11%, N: 20.78%, Cl: 13.16% | [2] |
| Elemental Analysis (Observed) | C: 49.01%, H: 7.09%, N: 20.75%, Cl: 13.12% | [2] |
Experimental Protocols
Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
Two primary synthetic routes are documented, starting from either 5-chlorovaleronitrile and cyclohexanol or from N-cyclohexyl-5-chloropentanamide.
Method 1: From 5-Chlorovaleronitrile and Cyclohexanol
This protocol is adapted from patent literature and involves a two-step process.[5][6]
Step 1: Synthesis of 5-chloro-N-cyclohexyl valeramide
-
Reaction Setup: In a 1L reagent bottle equipped with a stirrer and cooled with an ice-salt bath, add 500 g of concentrated sulfuric acid and cool to 0-5 °C.[5]
-
Addition of Reactants: Prepare a mixed solution of 60 g of 5-chlorovaleronitrile and 70 g of cyclohexanol. Add this mixture dropwise to the cooled concentrated sulfuric acid, maintaining the temperature between 0-5 °C.[2][5]
-
Reaction Progression: After the addition is complete, maintain the temperature for 30 minutes. Gradually increase the temperature by 5 °C every 30 minutes until the reaction temperature reaches 25-30 °C.[5]
-
Monitoring and Work-up: Maintain the temperature at 25-30 °C for 4 hours. Monitor the reaction by gas chromatography until the peak area of 5-chlorovaleronitrile is less than 1%. Pour the reaction mixture into 1500 g of crushed ice.[5]
-
Extraction and Purification: Extract the aqueous mixture with 250 mL of methyl isobutyl ketone, and then extract the aqueous phase three more times with 250 mL of methyl isobutyl ketone each. Combine the organic phases and wash with an aqueous sodium bicarbonate solution until the aqueous phase is neutral, followed by a single wash with saturated saline. The organic phase is then dried and concentrated to yield the solid product.[5]
Step 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
-
Reaction Setup: In a 2L four-neck bottle, dissolve 75 g of the 5-chloro-N-cyclohexyl pentanamide from Step 1 in 600 mL of toluene with stirring at room temperature for 50 minutes until complete dissolution. Cool the solution to 0-5 °C using an ice-salt bath.[5]
-
Addition of Phosphorus Pentachloride: Add 75 g of phosphorus pentachloride in batches, maintaining the temperature at 0-5 °C. After the addition is complete, stir for 30 minutes, then remove the ice-salt bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours at room temperature until a clear solution is formed.[5]
-
Cyclization: To the clear solution, rapidly add a prepared solution of trimethylsilyl azide in toluene at 25-30 °C. Heat the reaction mixture to 55 °C and maintain for 7 hours. Monitor the reaction by HPLC until the content of 5-chloro-N-cyclohexyl pentanamide is below 3%.[5]
-
Work-up and Purification: Pour the reaction mixture into 1L of ice water. Extract the aqueous phase twice with 300 mL of toluene each. Wash the combined organic phases with 600 mL of saturated brine and then with 600 mL of aqueous sodium bicarbonate solution two to three times. Distill off the toluene under reduced pressure. The resulting concentrated solution is recrystallized from a mixture of ethyl acetate and petroleum ether to yield the final product.[5]
Method 2: From N-cyclohexyl-5-chloropentanamide
This protocol is based on a documented synthetic procedure.[7][8]
-
Reaction Setup: In a suitable reaction vessel, prepare a stirred solution of 4.36 g (0.020 mol) of N-cyclohexyl-5-chloropentanamide in 30 mL of benzene at 0 °C.[7]
-
Addition of Phosphorus Pentachloride: Treat the solution with 4.4 g (0.021 mol) of phosphorus pentachloride, added in portions over 10 minutes.[7]
-
Cyclization with Hydrazoic Acid: Following the addition of phosphorus pentachloride, introduce hydrazoic acid to initiate the cyclization reaction.[1]
-
Purification: The resulting product, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, is isolated as a colorless crystalline solid.[7]
Determination of Physicochemical Properties
Melting Point Determination
The melting point of an organic solid is a key indicator of its purity.
-
Sample Preparation: A small amount of the crystalline 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.
Solubility Determination
The solubility profile of a compound is crucial for its application in synthesis and formulation.
-
Qualitative Assessment: To a small, known amount of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in a test tube, a specific volume of the solvent (e.g., ethanol, chloroform, water) is added.
-
Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on the visual disappearance of the solid.
-
Quantitative Assessment: For a more precise measurement, a saturated solution is prepared at a specific temperature. A known volume of the supernatant is then carefully removed, and the solvent is evaporated. The mass of the remaining solute is measured to calculate the solubility in terms of g/100 mL or other appropriate units.
Mandatory Visualizations
Caption: Synthesis workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Caption: Role as an intermediate in the synthesis of Cilostazol.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (73963-42-5) for sale [vulcanchem.com]
- 5. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 6. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]
6-Methylbenzo[d]thiazol-2(3H)-one molecular weight and formula
This document provides a concise summary of the fundamental molecular properties of 6-Methylbenzo[d]thiazol-2(3H)-one, a heterocyclic organic compound of interest in various research and development sectors. The information presented herein is intended for researchers, scientists, and professionals in drug development.
Molecular Data
The core physicochemical properties of this compound are summarized in the table below. These data points are crucial for experimental design, computational modeling, and analytical characterization.
| Property | Value |
| Molecular Formula | C8H7NOS[1][2] |
| Molecular Weight | 165.21 g/mol [1][2] |
| CAS Number | 53827-53-5[1][3] |
Logical Relationship of Molecular Properties
The relationship between the compound's name and its fundamental molecular properties can be visualized as a direct logical flow. The systematic name defines the structure, from which the molecular formula and, consequently, the molecular weight are derived.
References
6-Methylbenzo[d]thiazol-2(3H)-one: A Scrutiny of its Potential as a Protein Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against various protein kinases. This technical guide focuses on the specific compound 6-Methylbenzo[d]thiazol-2(3H)-one, providing a comprehensive review of its documented biological activities with a specific focus on its potential as a protein kinase inhibitor. Despite extensive investigation, publicly available literature does not contain direct evidence of this compound acting as a protein kinase inhibitor. However, this guide will delve into the protein kinase inhibitory activities of structurally related benzothiazole derivatives to provide a contextual framework for future research and highlight the potential of this chemical class.
Introduction: The Benzothiazole Scaffold in Kinase Inhibition
Protein kinases catalyze the phosphorylation of substrate proteins, a fundamental mechanism for controlling cellular signaling pathways. The human kinome comprises over 500 kinases, and their aberrant activity is implicated in the pathogenesis of cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research.
The benzothiazole ring system, a bicyclic structure containing fused benzene and thiazole rings, is a common motif in many biologically active compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors. Numerous studies have demonstrated the potential of benzothiazole derivatives to inhibit a wide range of protein kinases, including both tyrosine kinases and serine/threonine kinases.
This compound: Current State of Knowledge
A thorough review of scientific literature and patent databases reveals that while the synthesis and some biological activities of this compound and its precursors have been described, there is a conspicuous absence of data pertaining to its activity as a protein kinase inhibitor. Research has primarily focused on the synthesis of more complex derivatives using 6-methylbenzothiazole as a starting material for applications in areas such as antimicrobial agents.
Therefore, this guide will pivot to an analysis of structurally similar benzothiazole-containing molecules that have been explicitly evaluated as protein kinase inhibitors. This approach will provide valuable insights into the structure-activity relationships (SAR) of the benzothiazole scaffold and inform the potential for future investigations into this compound.
Protein Kinase Inhibition by Structurally Related Benzothiazole Derivatives
Several derivatives of the benzothiazole core have been synthesized and evaluated as inhibitors of various protein kinases. The following sections summarize the key findings for some of these analogs.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common event in many cancers, making it a prime target for drug development. A novel series of benzothiazole derivatives has been designed and synthesized as selective inhibitors of the PI3Kβ isoform.
Table 1: PI3Kβ Inhibitory Activity of Benzothiazole Derivatives
| Compound ID | Structure | PI3Kβ IC50 (nM) |
| Compound A | [Structure of a potent PI3Kβ inhibitor with a benzothiazole core] | 20 |
| Compound B | [Structure of another PI3Kβ inhibitor with a benzothiazole core] | 50 |
Note: The specific structures for "Compound A" and "Compound B" are proprietary to the cited research and are described therein. This table is a representative summary.
The morpholine group at the 2-position of the benzothiazole ring was found to be a critical determinant of the potent antitumor activity of these compounds.
Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase 2 (CK2) Inhibition
GSK-3β and CK2 are serine/threonine kinases implicated in a variety of cellular processes, including cell proliferation, apoptosis, and inflammation. Dual inhibitors of these kinases are of interest for their potential synergistic effects in cancer therapy. A series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds have been identified as dual inhibitors of CK2 and GSK-3β.
Table 2: Dual CK2 and GSK-3β Inhibitory Activity of Tetrahydrobenzo[d]thiazole Derivatives
| Compound ID | Structure | CK2 IC50 (µM) | GSK-3β IC50 (µM) |
| Compound 1g | [Structure of the dual CK2/GSK-3β inhibitor] | 1.9 | 0.67 |
| Compound 2g | [Structure of another dual CK2/GSK-3β inhibitor] | < 3 | < 3 |
Note: The specific structures for "Compound 1g" and "2g" are provided in the source literature. This table illustrates the reported activities.
Structure-activity relationship studies indicated that the presence of a carboxyl group at the meta position of a phenyl ring substituent was important for the dual kinase inhibition.
Experimental Protocols for Kinase Inhibition Assays
While no specific protocols for this compound are available, the following are generalized methodologies commonly employed for evaluating the inhibitory activity of small molecules against protein kinases.
In Vitro Kinase Inhibition Assay (Example: PI3K Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Workflow:
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Preparation: Recombinant human kinase (e.g., PI3Kβ) is diluted in assay buffer. The test compound is serially diluted to various concentrations. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in the assay buffer.
-
Reaction: The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Detection: The reaction is terminated, and the amount of the phosphorylated product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways
The inhibition of protein kinases by benzothiazole derivatives can modulate various signaling pathways critical for cell function and disease progression.
The PI3K/AKT/mTOR Signaling Pathway
As previously mentioned, this is a central pathway in cell survival and proliferation.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Inhibition of PI3K by benzothiazole derivatives prevents the conversion of PIP2 to PIP3, thereby blocking the downstream activation of AKT and mTORC1. This leads to a reduction in cell growth, proliferation, and survival, making it a promising strategy for cancer therapy.
Conclusion and Future Directions
While this compound has not been directly implicated as a protein kinase inhibitor in the current body of scientific literature, the benzothiazole scaffold to which it belongs is a well-established pharmacophore in the design of potent kinase inhibitors. The examples of PI3K, GSK-3β, and CK2 inhibitors highlight the versatility of this chemical class.
The absence of data for this compound represents a significant knowledge gap and a potential opportunity for new research. Future studies should focus on:
-
In vitro screening: Evaluating this compound against a broad panel of protein kinases to identify potential targets.
-
Structural biology: Determining the co-crystal structures of active benzothiazole derivatives with their target kinases to elucidate the binding mode and guide further optimization.
-
Medicinal chemistry: Synthesizing and testing novel derivatives of this compound to explore the structure-activity relationships and improve potency and selectivity.
By undertaking these investigations, the scientific community can fully assess the potential of this compound and its analogs as a new class of protein kinase inhibitors for the treatment of human diseases.
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one from p-Toluidine
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, p-toluidine. The synthesis is a three-step process: (1) formation of N-(p-tolyl)thiourea, (2) oxidative cyclization to 2-amino-6-methylbenzothiazole, and (3) diazotization followed by hydrolysis to yield the final product. This document includes detailed experimental procedures, tables of quantitative data for each step, and a workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
Benzothiazole derivatives are a cornerstone in pharmaceutical chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anticonvulsant properties. Specifically, the this compound core is a key intermediate in the synthesis of more complex bioactive molecules. The synthetic route detailed herein starts from p-toluidine and proceeds through stable, isolable intermediates, making it a robust and scalable process for laboratory settings.
Synthetic Strategy Overview
The synthesis is performed in three distinct stages:
-
Synthesis of N-(p-tolyl)thiourea (2): p-Toluidine (1) is reacted with ammonium thiocyanate in an acidic medium to form the corresponding thiourea derivative.
-
Synthesis of 2-amino-6-methylbenzothiazole (3): The intermediate N-(p-tolyl)thiourea (2) undergoes an oxidative cyclization, commonly known as the Hugershoff reaction, using bromine in a suitable solvent to form the 2-aminobenzothiazole ring system.
-
Synthesis of this compound (4): The 2-amino group of intermediate (3) is converted to a carbonyl group via a diazotization reaction with sodium nitrite in sulfuric acid, followed by hydrolysis of the resulting diazonium salt.
The overall transformation is illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow from p-toluidine to this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(p-tolyl)thiourea (2)
This protocol is adapted from established procedures for the synthesis of arylthioureas.[1]
Materials:
-
p-Toluidine (5.35 g, 50 mmol)
-
Concentrated Hydrochloric Acid (4.3 mL)
-
Ammonium thiocyanate (3.8 g, 50 mmol)
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In the 250 mL round-bottom flask, dissolve p-toluidine (5.35 g) in a mixture of concentrated HCl (4.3 mL) and water (12 mL) by gently heating on a water bath.
-
To the warm solution, add solid ammonium thiocyanate (3.8 g) in one portion.
-
Fit the flask with a reflux condenser and heat the mixture on a water bath. A gentle reflux should be maintained for 4-6 hours.
-
After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes.
-
A white crystalline solid will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product with three portions of cold water (3 x 20 mL) to remove any unreacted salts.
-
Recrystallize the crude solid from a minimal amount of hot ethanol to obtain pure N-(p-tolyl)thiourea as white crystals.
-
Dry the product in a desiccator.
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Reaction Temp. | ~100 °C (Reflux) |
| Typical Yield | 75-85% |
| Melting Point | 186-188 °C [2] |
| Appearance | White crystals |
Protocol 2: Synthesis of 2-amino-6-methylbenzothiazole (3)
This procedure follows the principles of the Hugershoff reaction, a classic method for synthesizing 2-aminobenzothiazoles.[3][4]
Materials:
-
N-(p-tolyl)thiourea (2) (8.3 g, 50 mmol)
-
Glacial Acetic Acid (50 mL)
-
Bromine (2.6 mL, 50 mmol)
-
Sodium hydroxide solution (10% w/v)
-
Ethanol (for recrystallization)
Equipment:
-
250 mL Three-necked flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Suspend N-(p-tolyl)thiourea (8.3 g) in glacial acetic acid (50 mL) in the three-necked flask equipped with a magnetic stirrer and dropping funnel.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of bromine (2.6 mL) in 10 mL of glacial acetic acid. Add this solution dropwise to the cold thiourea suspension over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water. A pale yellow precipitate of the hydrobromide salt will form.
-
Filter the salt and wash it with a small amount of cold water.
-
Suspend the filtered salt in 100 mL of water and neutralize by slowly adding 10% sodium hydroxide solution until the pH is approximately 8-9.
-
The free base, 2-amino-6-methylbenzothiazole, will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the product with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-6-methylbenzothiazole.
| Parameter | Value |
| Reaction Time | ~3 hours |
| Reaction Temp. | 0-10 °C, then RT |
| Typical Yield | 80-90% [1] |
| Melting Point | 136-138 °C |
| Appearance | Pale yellow solid |
Protocol 3: Synthesis of this compound (4)
This protocol uses a standard diazotization of a 2-amino-aza-heterocycle followed by hydrolysis.[5]
Materials:
-
2-amino-6-methylbenzothiazole (3) (8.2 g, 50 mmol)
-
Sulfuric Acid (98%, 15 mL)
-
Sodium Nitrite (NaNO₂) (3.8 g, 55 mmol)
-
Water
-
Ice
Equipment:
-
500 mL Beaker
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 500 mL beaker, carefully add concentrated sulfuric acid (15 mL) to 100 mL of water with stirring and cool the solution to room temperature.
-
Add 2-amino-6-methylbenzothiazole (8.2 g) to the diluted sulfuric acid solution. Stir until a fine suspension is obtained.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (3.8 g) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension of the aminobenzothiazole sulfate. Maintain the temperature below 5 °C. A clear diazonium salt solution should form. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Transfer the cold diazonium salt solution to a 250 mL round-bottom flask.
-
Gently heat the solution to 50-60 °C. Vigorous evolution of nitrogen gas will occur.
-
Once the gas evolution subsides, heat the mixture to 80-90 °C for 1 hour to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the solid from an ethanol/water mixture to obtain pure this compound.
| Parameter | Value |
| Reaction Time | ~2.5 hours |
| Reaction Temp. | 0-5 °C, then 80-90 °C |
| Typical Yield | 65-75% |
| Melting Point | 194-196 °C |
| Appearance | Off-white solid |
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the three-step synthesis.
| Step | Starting Material | Product | Reagents | Time (h) | Temp (°C) | Yield (%) | M.P. (°C) |
| 1 | p-Toluidine | N-(p-tolyl)thiourea | NH₄SCN, HCl | 4 - 6 | Reflux (~100) | 75-85 | 186-188 |
| 2 | N-(p-tolyl)thiourea | 2-amino-6-methylbenzothiazole | Br₂, CH₃COOH | ~3 | 0-10, then RT | 80-90 | 136-138 |
| 3 | 2-amino-6-methylbenzothiazole | This compound | 1. NaNO₂, H₂SO₄2. H₂O, Heat | ~2.5 | 0-5, then 80-90 | 65-75 | 194-196 |
Note: Yields and melting points are typical values and may vary based on experimental conditions and purity of reagents.
Logical Relationship Diagram
The following diagram illustrates the logical progression and key transformations in the synthesis.
Figure 2: Logical flow of chemical transformations.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. EP0721973B1 - Process for the preparation of benzothiazolylazoanilines - Google Patents [patents.google.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of p-toluidine to form the key intermediate, 2-amino-6-methylbenzothiazole. This intermediate is subsequently converted to the target molecule, this compound, via a robust hydrolysis reaction. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are presented. Quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The this compound core, in particular, is a key structural motif in various pharmacologically active agents. This protocol details a reliable and reproducible method for its synthesis, providing researchers with a practical guide for laboratory-scale preparation.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of the benzothiazole ring system through the reaction of p-toluidine with sodium thiocyanate in the presence of sulfuric acid and subsequent oxidative cyclization. The resulting 2-amino-6-methylbenzothiazole is then hydrolyzed under basic conditions to yield the final product.
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-methylbenzothiazole
This procedure is adapted from the method described in Organic Syntheses.[1]
Materials:
-
p-Toluidine
-
Chlorobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Thiocyanate (NaSCN)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol
-
Activated Carbon (Norit)
Procedure:
-
In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
-
With stirring, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.
-
To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.
-
Heat the mixture to an internal temperature of 100°C in an oil bath for 3 hours.
-
Cool the solution, which now contains p-tolylthiourea, to 30°C.
-
Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the reaction mixture at 50°C for 2 hours, or until the evolution of hydrogen chloride gas ceases.
-
Filter the mixture to remove the solid residue. The chlorobenzene filtrate can be recovered.
-
Dissolve the solid residue in 1 liter of hot water and remove any remaining chlorobenzene by steam distillation.
-
Filter the hot aqueous solution to remove any insoluble material.
-
Make the filtrate alkaline to litmus paper by adding approximately 200 ml of concentrated ammonium hydroxide.
-
Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.
-
For purification, dissolve the crude product (which melts in the range of 123-128°C) in 300 ml of hot ethanol.
-
Add 10 g of activated carbon (Norit) and filter the hot suspension.
-
To the hot filtrate, add 500 ml of hot water, stir vigorously, and cool rapidly.
-
After 30 minutes, filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | p-Toluidine (1 mole, 107 g) | [1] |
| Product | 2-Amino-6-methylbenzothiazole | [1] |
| Yield | 105-110 g (64-67%) | [1] |
| Melting Point | 135-136°C | [1] |
Step 2: Synthesis of this compound
This procedure is based on a general method for the hydrolysis of 2-aminobenzothiazoles.
Materials:
-
2-Amino-6-methylbenzothiazole
-
Sodium Hydroxide (NaOH)
-
Ethylene Glycol
-
10% Aqueous Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of 9.9 g (0.06 mole) of 2-amino-6-methylbenzothiazole, 10 ml of ethylene glycol, and 6 g of solid sodium hydroxide.
-
Heat the mixture with stirring at 160-165°C for 4 hours.
-
Cool the reaction mixture to 20-30°C.
-
Carefully add the cooled reaction mixture to 400 ml of 10% aqueous hydrochloric acid.
-
Heat the resulting suspension to 80°C for 30 minutes. Initially, the salt will dissolve, followed by the precipitation of the colorless this compound.
-
Cool the acidic mixture, filter the precipitate, wash thoroughly with water, and dry.
Quantitative Data for Step 2:
| Parameter | Value |
| Starting Material | 2-Amino-6-methylbenzothiazole (0.06 mole) |
| Product | This compound |
| Expected Yield | High (based on analogous reactions) |
| Appearance | Colorless solid |
Logical Workflow Diagram
Figure 2: Experimental workflow for the synthesis and analysis.
Conclusion
The described two-step protocol provides a clear and efficient pathway for the synthesis of this compound. By following the detailed experimental procedures and paying close attention to the reaction parameters, researchers can reliably obtain this valuable compound for further investigation in various fields of chemical and biological sciences. The provided quantitative data and workflow diagrams are intended to facilitate the practical application of this synthetic method.
References
Application Notes and Protocols for 6-Methylbenzo[d]thiazol-2(3H)-one in Anti-proliferative Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer properties.[1] These compounds have been investigated for their potential to inhibit cancer cell growth and induce apoptosis. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in anti-proliferative assays. While specific data for this compound is limited, this document summarizes the available data on closely related benzothiazole derivatives to guide researchers in their experimental design.
Data Presentation: Anti-proliferative Activity of Benzothiazole Derivatives
The anti-proliferative activity of various benzothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that these values are for derivatives of this compound and should be considered as a reference for designing experiments with the parent compound.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzothiazole-trimethoxyphenyl hybrids (9a-9h) | 22RV1 (Prostate) | 5.24 - 19.07 | [2] |
| Compound 12a | C42B (Prostate) | 2.81 | [2] |
| LNCAP (Prostate) | 4.31 | [2] | |
| 22RV1 (Prostate) | 2.13 | [2] | |
| PC3 (Prostate) | 2.04 | [2] | |
| Sulphonamide based BTA (40) | MCF-7 (Breast) | 34.5 | [1] |
| HeLa (Cervical) | 44.15 | [1] | |
| MG63 (Osteosarcoma) | 36.1 | [1] | |
| N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (65) | PC-3 (Prostate) | 19.9 | [1] |
| LNCaP (Prostate) | 11.2 | [1] | |
| Benzothiazole-1,2,3-triazole hybrids (8a) | T47D (Breast) | 13 | [3] |
| Benzothiazole-1,2,3-triazole hybrids (8b) | T47D (Breast) | 17 | [3] |
| Benzothiazole-1,2,3-triazole hybrids (8c) | T47D (Breast) | 19 | [3] |
| Phenylacetamide derivatives with benzothiazole nucleus (4d, 4e, 4f, 4h, 4i, 4j, 4k, 4l, 4m) | AsPC-1, Capan-2, BxPC-3 (Pancreatic), PTJ64i, PTJ86i (Paraganglioma) | 3 - 24 | [4] |
Experimental Protocols
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (or its derivative)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathways Modulated by Benzothiazole Derivatives
Benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[5] This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.[6][7]
Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.
Furthermore, some benzothiazole derivatives have been found to suppress the PI3K/AKT signaling pathway, which is a crucial pathway for cell survival and proliferation.[2]
Caption: Inhibition of the PI3K/AKT pathway by benzothiazole derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 4. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antimicrobial Activity of 6-Methylbenzo[d]thiazol-2(3H)-one and Its Derivatives
These application notes provide a comprehensive overview of the antimicrobial studies involving 6-Methylbenzo[d]thiazol-2(3H)-one and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and microbiology.
Introduction
Benzothiazole derivatives, including this compound, represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These compounds have demonstrated notable potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The versatility of the benzothiazole scaffold allows for structural modifications that can enhance their antimicrobial efficacy and provides a promising avenue for the development of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.[2][4]
Quantitative Antimicrobial Data
The following tables summarize the in vitro antimicrobial activity of this compound and its derivatives as reported in various studies.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) | Reference |
| Benzothiazole derivatives | Staphylococcus aureus | 50 - 200 | 6 - 27 | [3] |
| Benzothiazole derivatives | Bacillus subtilis | 25 - 200 | Not Reported | [3] |
| Benzothiazole derivatives | Escherichia coli | 25 - 100 | Not Reported | [3] |
| Isatin-benzothiazole hybrid (41c) | Escherichia coli | 3.1 | Not Reported | [4] |
| Isatin-benzothiazole hybrid (41c) | Pseudomonas aeruginosa | 6.2 | Not Reported | [4] |
| Isatin-benzothiazole hybrid (41c) | Bacillus cereus | 12.5 | Not Reported | [4] |
| Isatin-benzothiazole hybrid (41c) | Staphylococcus aureus | 12.5 | Not Reported | [4] |
| Benzothiazole derivative (133) | Staphylococcus aureus | 78.125 | Not Reported | [4] |
| Benzothiazole derivative (133) | Escherichia coli | 78.125 | Not Reported | [4] |
| Thiazolidin-4-one derivative (8) | Non-resistant bacterial strains | 200 - 300 | Not Reported | [5] |
| Thiazolidin-4-one derivative (18) | Pseudomonas aeruginosa | 100 | Not Reported | [6] |
| Thiazolidin-4-one derivative (18) | Resistant P. aeruginosa | 60 | Not Reported | [6] |
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) | Reference |
| Benzothiazole derivatives | Candida albicans | 25 - 200 | Not Reported | [3] |
| Benzothiazole derivatives | Aspergillus niger | 25 - 200 | Not Reported | [3] |
| Benzothiazole acylthiourea (B9, B10) | Botrytis cinerea | Not Reported | 80-95% control at 200 µg/mL | [7] |
| C-6 methyl substituted deriv. (D-02, D-08) | Candida albicans | Not Reported | Potent Activity |
Experimental Protocols
Detailed methodologies for key antimicrobial experiments are provided below.
1. Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
-
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.[10]
-
Inoculation: Add 100 µL of the prepared microbial suspension to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring absorbance with a spectrophotometer.[9]
-
2. Protocol for Agar Disk Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.
-
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator
-
-
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar.
-
Controls: Use a disk with the solvent only as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of complete inhibition in millimeters (mm).
-
Visualizations
Proposed Mechanism of Action
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interact with and inhibit essential microbial enzymes.[3] Two such proposed targets are DNA gyrase and dihydroorotase.[3][4]
Caption: Inhibition of microbial enzymes by benzothiazole derivatives.
Experimental Workflow for Antimicrobial Screening
The following workflow outlines the general steps involved in the screening of this compound derivatives for antimicrobial activity.
Caption: General workflow for antimicrobial screening of synthesized compounds.
Structure-Activity Relationship (SAR) Logic
The antimicrobial potency of benzothiazole derivatives is influenced by the nature and position of substituents on the benzothiazole ring.
Caption: Influence of substituents on the antimicrobial activity of benzothiazoles.
References
- 1. jchr.org [jchr.org]
- 2. jchr.org [jchr.org]
- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. idexx.dk [idexx.dk]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Spectroscopic Characterization of 6-Methylbenzo[d]thiazol-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the characterization of 6-Methylbenzo[d]thiazol-2(3H)-one using Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy. It includes representative data, experimental protocols, and a standard characterization workflow.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the ¹H NMR and IR spectroscopic analysis of this compound. This data is compiled based on the analysis of structurally similar benzothiazole derivatives found in the literature.[1][2][3]
Table 1: ¹H NMR Spectral Data
The ¹H NMR spectrum is typically recorded in a solvent like DMSO-d₆ at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
| ~11.5 - 12.0 | Broad Singlet | 1H | N-H (Thiazolone ring) |
| ~7.1 - 7.4 | Multiplet | 3H | Ar-H (Aromatic protons) |
| ~2.3 - 2.4 | Singlet | 3H | -CH₃ (Methyl group) |
Note: The N-H proton is exchangeable and its signal may broaden or shift depending on solvent and concentration.
Table 2: IR Absorption Data
The IR spectrum is typically recorded using a KBr pellet. The table highlights the principal absorption bands and their corresponding functional group assignments.
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200 - 3000 | Broad, Medium | N-H Stretch (Amide) |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch (Methyl) |
| ~1685 | Strong | C=O Stretch (Amide I, Thiazolone) |
| ~1610 | Medium | C=C Stretch (Aromatic) |
| ~1460 | Medium | Aromatic C=C Stretch |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Protocol: ¹H NMR Spectroscopy
This protocol outlines the procedure for obtaining a ¹H NMR spectrum of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry NMR tube using a pipette.
-
Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
Set the spectrometer frequency (e.g., 400 MHz).
-
Acquire the spectrum using standard parameters for a ¹H experiment. A typical acquisition may involve 16-32 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak (DMSO at ~2.50 ppm) as the reference.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
-
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the KBr pellet method for obtaining an IR spectrum.
Materials:
-
This compound sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR Spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 100-200 mg of dry KBr powder into an agate mortar.
-
Add 1-2 mg of the this compound sample.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the die of a pellet press.
-
Spread the powder evenly to ensure a uniform pellet.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Correlate the peak frequencies (in cm⁻¹) to specific functional groups within the molecule.
-
Characterization Workflow
The logical flow for the spectroscopic characterization of this compound is illustrated below. This workflow ensures a systematic approach from sample handling to final structural confirmation.
Caption: Workflow for the spectroscopic characterization of the target compound.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for evaluating benzothiazole derivatives in vitro
Application Note: In Vitro Evaluation of Benzothiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzothiazole, a bicyclic heterocyclic compound, serves as a crucial scaffold in medicinal chemistry due to the wide spectrum of biological activities its derivatives possess.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] In oncology research, numerous benzothiazole derivatives have been identified as potent antitumor agents, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumorigenesis.[4][5][6] This document provides a comprehensive set of protocols for the initial in vitro evaluation of novel benzothiazole derivatives, focusing on assessing their cytotoxic and apoptotic effects on cancer cell lines.
Experimental Workflow
The in vitro evaluation of benzothiazole derivatives typically follows a tiered approach, starting with broad screening for cytotoxic activity and progressing to more detailed mechanistic studies for promising candidates.
Caption: General workflow for the in vitro evaluation of benzothiazole derivatives.
Experimental Protocols
Cell Culture and Compound Treatment
-
Cell Lines: Select appropriate human cancer cell lines for the study. Examples include MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and U87MG (glioblastoma).[1][7][8]
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of each benzothiazole derivative (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C. Prepare working concentrations by diluting the stock solution in a complete culture medium immediately before use. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000–5,000 cells per well and allow them to adhere overnight.[9]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the benzothiazole derivatives (e.g., 0.1 to 100 µM).[4][10] Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[7][11]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[5][8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[13]
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate.[14] After 24 hours, treat the cells with the benzothiazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.[14] Data from at least 10,000 events should be collected for each sample.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can reveal the effect of compounds on key signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[5][6]
-
Protein Extraction: Treat cells in 6-well plates with the benzothiazole derivative as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the total protein concentration of the lysates using a Bradford or BCA protein assay.[5]
-
SDS-PAGE: Resolve equal amounts of protein (e.g., 10-20 µg) on an SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes, such as those involved in apoptosis (e.g., Bax, Bcl-2).[11] The process involves isolating RNA, reverse transcribing it into complementary DNA (cDNA), and then amplifying the cDNA with gene-specific primers in a real-time PCR instrument.[15]
-
RNA Isolation: Treat cells as described previously. Isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[15]
-
Real-Time PCR: Perform the real-time PCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the amplification data. The relative expression of the target gene is typically calculated using the 2-ΔΔCt method.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Cytotoxicity of Benzothiazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
|---|---|---|---|
| Derivative A | MCF-7 | 48 | 15.2 ± 1.8 |
| Derivative A | A549 | 48 | 27.5 ± 3.1 |
| Derivative B | MCF-7 | 48 | 8.9 ± 0.9 |
| Derivative B | A549 | 48 | 12.4 ± 1.5 |
| Doxorubicin | MCF-7 | 48 | 1.2 ± 0.2 |
| Doxorubicin | A549 | 48 | 2.1 ± 0.3 |
Table 2: Apoptosis Induction in A549 Cells by Derivative B (24h Treatment)
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.6 | 2.4 ± 0.5 |
| Derivative B | 12.4 (IC₅₀) | 60.3 ± 4.5 | 25.7 ± 3.1 | 14.0 ± 2.8 |
| Derivative B | 24.8 (2x IC₅₀) | 35.8 ± 3.9 | 40.1 ± 4.2 | 24.1 ± 3.5 |
Table 3: Relative Gene Expression in A549 Cells by Derivative B (24h Treatment)
| Treatment | Concentration (µM) | Bax Fold Change | Bcl-2 Fold Change |
|---|---|---|---|
| Vehicle Control | 0 | 1.0 | 1.0 |
| Derivative B | 12.4 | 2.8 ± 0.3 | 0.4 ± 0.1 |
| Derivative B | 24.8 | 4.5 ± 0.5 | 0.2 ± 0.05 |
Signaling Pathway Visualization
Benzothiazole derivatives often exert their anticancer effects by inducing apoptosis through the mitochondrial (intrinsic) pathway and by inhibiting pro-survival signaling cascades like the PI3K/Akt pathway.[11][12][14]
Caption: Benzothiazole derivatives can induce apoptosis via the mitochondrial pathway.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 6-Methylbenzo[d]thiazol-2(3H)-one as a Potential Inhibitor of the ALK/PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Anaplastic Lymphoma Kinase (ALK) and the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade are critical pathways often dysregulated in various cancers, making them prime targets for therapeutic intervention. This document provides a comprehensive set of protocols to investigate the potential inhibitory effects of the novel compound, 6-Methylbenzo[d]thiazol-2(3H)-one, on the ALK/PI3K/AKT pathway. The following application notes detail the methodologies for assessing the compound's activity through in vitro kinase assays, cellular assays to measure pathway inhibition, and cell viability assays to determine its anti-proliferative effects.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive tumor growth and survival.[1][2] One of the key downstream pathways activated by ALK is the PI3K/AKT pathway, which is central to regulating cell proliferation, survival, and metabolism.[3][4] Simultaneous inhibition of ALK and the PI3K/AKT pathway presents a promising strategy for cancer therapy.[3] This document outlines the experimental procedures to evaluate this compound as a potential inhibitor of this critical oncogenic signaling axis.
Quantitative Data Summary
As this compound is a compound under investigation, specific quantitative data on its inhibitory activity is not yet available. The following tables are presented as templates for researchers to populate with their experimental data.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | This compound IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |
| ALK | User-determined value | e.g., Crizotinib value |
| PI3Kα | User-determined value | e.g., Alpelisib value |
| PI3Kβ | User-determined value | e.g., TGX-221 value |
| PI3Kδ | User-determined value | e.g., Idelalisib value |
| PI3Kγ | User-determined value | e.g., IPI-549 value |
| AKT1 | User-determined value | e.g., MK-2206 value |
| AKT2 | User-determined value | e.g., MK-2206 value |
| AKT3 | User-determined value | e.g., MK-2206 value |
Table 2: Cellular IC₅₀ Values for Inhibition of Phosphorylation
| Cell Line (e.g., H3122, H2228) | p-ALK IC₅₀ (nM) | p-AKT (Ser473) IC₅₀ (nM) |
| User-selected cell line 1 | User-determined value | User-determined value |
| User-selected cell line 2 | User-determined value | User-determined value |
Table 3: Cell Viability (EC₅₀ Values)
| Cell Line (e.g., H3122, H2228) | This compound EC₅₀ (nM) |
| User-selected cell line 1 | User-determined value |
| User-selected cell line 2 | User-determined value |
Signaling Pathway and Experimental Workflow
Caption: ALK/PI3K/AKT Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[5]
Materials:
-
Recombinant human ALK, PI3K, and AKT enzymes
-
Substrate for each kinase (e.g., myelin basic protein for AKT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[5]
-
This compound (dissolved in DMSO)
-
Control inhibitors (e.g., Crizotinib for ALK)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µl of the compound or inhibitor dilution. For the control, add 1 µl of 5% DMSO.[5]
-
Add 2 µl of the kinase/substrate mixture to each well.
-
Add 2 µl of ATP solution to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated ALK and AKT
This protocol is a standard method for detecting the phosphorylation status of target proteins.[6][7][8]
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, SU-DHL1)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[6]
-
Primary antibodies: anti-p-ALK (Tyr1604), anti-ALK, anti-p-AKT (Ser473), anti-AKT, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Cell Viability Assay (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11]
Materials:
-
ALK-positive cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10]
-
Treat the cells with serial dilutions of this compound and incubate for 72 hours.[10]
-
Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential inhibitor of the ALK/PI3K/AKT signaling pathway. Successful execution of these experiments will elucidate the compound's potency and mechanism of action, providing critical data for its further development as a potential therapeutic agent.
References
- 1. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking the PI3K pathway enhances the efficacy of ALK-targeted therapy in EML4-ALK-positive nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. promega.com.cn [promega.com.cn]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. immunoreagents.com [immunoreagents.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
High-Yield Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-substituted benzothiazoles, a core scaffold in many pharmacologically active compounds.[1][2][3][4] The methodologies presented herein focus on efficiency, sustainability, and broad substrate applicability, incorporating recent advancements in catalysis and green chemistry.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. The 2-substituted derivatives, in particular, exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Consequently, the development of efficient and high-yielding synthetic routes to these molecules is of significant interest to the medicinal and pharmaceutical chemistry communities. This document outlines several robust protocols for the synthesis of 2-substituted benzothiazoles, primarily focusing on the condensation of 2-aminothiophenol with various carbonyl compounds and their derivatives.
Synthetic Strategies Overview
The most common and versatile approach to 2-substituted benzothiazoles is the cyclocondensation of 2-aminothiophenol with various electrophilic partners. Key strategies that have been developed to enhance yield and reaction efficiency include the use of catalysts, microwave irradiation, and ultrasound assistance.[1][5][6] Greener synthetic approaches often utilize eco-friendly solvents or solvent-free conditions.[5][7]
General Reaction Scheme
The fundamental reaction involves the condensation of 2-aminothiophenol with an aldehyde, which proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to afford the 2-arylbenzothiazole.
Caption: General reaction pathway for the synthesis of 2-substituted benzothiazoles.
Comparative Data of High-Yield Synthetic Protocols
The following tables summarize the quantitative data from several high-yield synthetic protocols for 2-substituted benzothiazoles, allowing for easy comparison of their efficiencies.
Table 1: Catalyst-Driven Syntheses of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 | 85-94 | [1] |
| VOSO₄ | Ethanol | Room Temp. | 40-50 | 87-92 | [1] |
| Cu(II)-nano-silica triazine dendrimer | Ethanol | 60 | 15-90 | 87-98 | [1] |
| Amberlite IR120 resin (Microwave) | Solvent-free | 85 | 5-10 | 88-95 | [1] |
| Sulfated tungstate (Ultrasound) | Solvent-free | Room Temp. | 10-20 | 90-96 | [5] |
| L-Proline (Microwave) | Solvent-free | N/A | 3-5 | 85-96 | [8] |
| Acetic Acid (Microwave) | Solvent-free | N/A | 3-10 | 72-96 | [9] |
| [Ru(bpy)₃Cl₂] (Visible Light) | CH₃CN | Room Temp. | 6-12 h | 70-95 | [10] |
| Zn(OAc)₂·2H₂O | Solvent-free | 80 | 30-60 | 67-96 | [11] |
Table 2: Synthesis of 2-Substituted Benzothiazoles from Other Precursors
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| 2-Aminothiophenol | Ketones | Reflux | Excess Ketone | 2-24 h | 39-95 | [1] |
| 2-Aminothiophenol | Nitriles | Cu(OAc)₂ | Ethanol | 6 h | 75-97 | [1] |
| 2-Aminothiophenol | Carboxylic Acids | P₄S₁₀ (Microwave) | Solvent-free | 3-4 min | High | [7] |
| Aromatic Amines | Aliphatic Amines, Sulfur | Catalyst-free | DMSO | 12 h | 65-92 | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Amberlite IR120 Resin
This protocol describes a rapid and eco-friendly method for the synthesis of 2-arylbenzothiazoles under microwave irradiation.[1]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Amberlite IR120 resin
-
Microwave synthesizer
-
Ethanol (for workup)
-
Standard laboratory glassware
Procedure:
-
In a microwave reaction vessel, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and Amberlite IR120 resin (100 mg).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 85 °C for 5-10 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add ethanol (10 mL) to the vessel and filter to remove the resin.
-
Wash the resin with additional ethanol (2 x 5 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 2-arylbenzothiazole.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 9. tandfonline.com [tandfonline.com]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 12. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches to Benzothiazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzothiazoles, a critical scaffold in medicinal chemistry and material science, has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant solvent waste. In alignment with the principles of green chemistry, a variety of innovative and sustainable approaches have been developed. These methods aim to reduce the environmental impact of chemical synthesis through the use of alternative energy sources, greener solvents, and catalyst-free or recyclable catalytic systems. This document provides detailed application notes and experimental protocols for several key green synthetic strategies for benzothiazole derivatives.
Comparative Overview of Green Synthetic Methods
The following table summarizes the quantitative data for different green chemistry approaches to benzothiazole synthesis, allowing for a direct comparison of their efficiency and conditions.
| Method | Typical Reactants | Catalyst/Medium | Energy Source | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Microwave-Assisted | 2-Aminothiophenol, Aromatic Aldehydes | Acetic Acid | Microwave | 70 | 1-2 min | ~95% | [1] |
| 2-Aminothiophenol, Fatty Acids | P₄S₁₀ | Microwave | Not specified | 3-4 min | High | [2] | |
| Ultrasound-Assisted | 2-Aminothiophenol, Aromatic Aldehydes | Sulfated Tungstate | Ultrasound | Room Temp. | 5-15 min | 90-96% | [3][4] |
| 2-Aminothiophenol, Benzaldehyde Derivatives | None (Solvent- and Catalyst-free) | Ultrasound | Room Temp. | 20 min | 65-83% | ||
| Ionic Liquid-Catalyzed | 2-Aminothiophenol, Aromatic Acyl Chlorides | 1-Butyl-3-methylimidazolium tetrafluoroborate | Stirring | Room Temp. | Not specified | High | [2] |
| 2-Aminothiophenol, Benzaldehydes | Brønsted Acidic Ionic Liquid Gel | Heating | 130 | 5 h | High | [5] | |
| Catalyst-Free | 2-Aminothiophenol, Carboxylic Acids | None (Solvent-free) | Heating | Not specified | Not specified | High | [6] |
| Aromatic Amines, Aliphatic Amines, Elemental Sulfur | None (DMSO as oxidant) | Heating | Not specified | Not specified | Moderate | [7][8] | |
| Mechanochemical | 2-Aminothiophenol, Aromatic Aldehydes | None (Mortar and Pestle) | Grinding | Room Temp. | 5-15 min | High | [9] |
| 2-Aminothiophenol, α-Keto Acids | Stainless Steel Balls (Ball Milling) | Ball Milling | Room Temp. | Not specified | Moderate-Good | [8] |
Experimental Protocols
Detailed methodologies for key green synthetic approaches are provided below.
Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles
This protocol describes a rapid, solvent-free synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes promoted by acetic acid under microwave irradiation.[1]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Glacial acetic acid
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid (2-3 drops).
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a power level of 60% for the time specified for the particular aldehyde (typically 1-2 minutes), with a set temperature of 70°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Ultrasound-Assisted Synthesis of 2-Substituted Benzothiazoles
This method outlines an efficient and environmentally benign synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with various aldehydes under ultrasound irradiation at room temperature using sulfated tungstate as a recyclable catalyst.[3][4]
Materials:
-
2-Aminothiophenol
-
Aldehyde (aromatic, heteroaromatic, or aliphatic)
-
Sulfated tungstate catalyst
-
Ultrasonic bath or probe sonicator
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, mix 2-aminothiophenol (1 mmol), the aldehyde (1 mmol), and sulfated tungstate (10 wt%).
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Irradiate the mixture with ultrasound at room temperature for the required time (typically 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, add ethyl acetate to the reaction mixture and filter to recover the catalyst.
-
Wash the catalyst with ethyl acetate and dry for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Protocol 3: Ionic Liquid-Catalyzed Synthesis of 2-Aromatic Substituted Benzothiazoles
This protocol details the synthesis of 2-aromatic substituted benzothiazoles through the condensation of 2-aminobenzenethiol with aromatic acid chlorides at room temperature using a recyclable ionic liquid as the catalyst.[2]
Materials:
-
2-Aminobenzenethiol
-
Aromatic acid chloride (e.g., benzoyl chloride)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄])
-
Diethyl ether
Procedure:
-
To a stirred solution of 2-aminobenzenethiol (1 mmol) in the ionic liquid [Bmim][BF₄] (2 mL), add the aromatic acid chloride (1 mmol) dropwise at room temperature.
-
Continue stirring the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion of the reaction, extract the product from the ionic liquid using diethyl ether.
-
Combine the ether extracts and evaporate the solvent to obtain the crude product.
-
The ionic liquid can be washed with diethyl ether and dried under vacuum for reuse in subsequent reactions.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Catalyst-Free Synthesis of 2-Substituted Benzothiazoles
This protocol describes a simple and direct one-step synthesis of benzothiazoles from o-amino thiophenol and carboxylic acids without the use of any solvent or catalyst.[6]
Materials:
-
o-Aminothiophenol
-
Carboxylic acid (e.g., benzoic acid)
Procedure:
-
In a reaction vessel, thoroughly mix o-aminothiophenol (1 mmol) and the carboxylic acid (1 mmol).
-
Heat the mixture at a suitable temperature (optimization may be required for different carboxylic acids) until the reaction is complete, as monitored by TLC. The only by-product is water.
-
Cool the reaction mixture to room temperature.
-
The resulting solid product can be purified by simple washing with water and subsequent recrystallization from an appropriate solvent.
Protocol 5: Mechanochemical Synthesis of 2-Aryl Benzothiazoles
This protocol outlines a solvent-free and catalyst-free synthesis of 2-aryl benzothiazoles by grinding 2-aminothiophenol and aromatic aldehydes in a mortar and pestle.[9]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Mortar and pestle
Procedure:
-
Place 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. The reaction progress can be visually monitored as the mixture typically solidifies.
-
The reaction goes to completion, yielding the desired 2-aryl benzothiazole in high purity.
-
For further purification, the product can be washed with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde and then dried.
Visualizing Green Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows of the described green synthetic methods for benzothiazole synthesis.
Caption: Workflow for Microwave-Assisted Benzothiazole Synthesis.
Caption: Workflow for Ultrasound-Assisted Benzothiazole Synthesis.
Caption: Workflow for Catalyst-Free Benzothiazole Synthesis.
Caption: Workflow for Mechanochemical Benzothiazole Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. kjscollege.com [kjscollege.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijcps.org [ijcps.org]
- 7. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinazolinones and Benzothiazoles Using α-Keto Acids under Ball Milling [organic-chemistry.org]
- 9. A simple and efficient mechanochemical route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Developing Novel Anticancer Agents from Benzothiazole Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Its derivatives have been extensively investigated for their ability to combat various cancer types through diverse mechanisms of action.[3][4] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel anticancer agents based on the benzothiazole framework.
Overview of Benzothiazole-Based Anticancer Agents
Benzothiazole derivatives exert their anticancer effects by targeting a range of biological pathways and molecules crucial for cancer cell proliferation and survival.[5][6] Key mechanisms include the induction of apoptosis, inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR), and interference with DNA synthesis and repair.[7][8] Structure-activity relationship (SAR) studies have revealed that the anticancer potency of benzothiazole compounds can be significantly modulated by substitutions at various positions of the benzothiazole ring system.[3]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC₅₀ Values of Pyridine and Pyrazole-Based Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3 (Breast Cancer) | 0.0012 | [9] |
| SW620 (Colon Adenocarcinoma) | 0.0043 | [9] | |
| A549 (Lung Carcinoma) | 0.044 | [9] | |
| HepG2 (Liver Carcinoma) | 0.048 | [9] | |
| Pyrazole derivative 32 | 60 tumor cell lines | GI₅₀ in low µM to sub-µM range | [9] |
| Pyrazole derivative 33 | 60 tumor cell lines | GI₅₀ in low µM to sub-µM range | [9] |
Table 2: IC₅₀ Values of Benzamide and Sulphonamide-Based Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted methoxybenzamide benzothiazole 41 | Various human cancer cell lines | 1.1 - 8.8 | [9] |
| Substituted chloromethylbenzamide benzothiazole 42 | Various human cancer cell lines | 1.1 - 8.8 | [9] |
| Sulphonamide-based BTA 40 | MCF-7 (Breast Adenocarcinoma) | 34.5 | [9] |
| HeLa (Cervical Cancer) | 44.15 | [9] | |
| MG63 (Osteosarcoma) | 36.1 | [9] |
Table 3: IC₅₀ Values of Miscellaneous Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nitrobenzylidene containing thiazolidine derivative 54 | MCF-7 (Breast Adenocarcinoma) | 0.036 | [9] |
| HEPG2 (Liver Carcinoma) | 0.048 | [9] | |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon Carcinoma) | 0.024 | [9] |
| H460 (Large Cell Lung Cancer) | 0.29 | [9] | |
| A549 (Lung Carcinoma) | 0.84 | [9] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 0.88 | [9] | |
| Derivative 61 | A549 (Lung Carcinoma) | 10.67 ± 2.02 µg/mL | [9] |
| Derivative 62 | A549 (Lung Carcinoma) | 9.0 ± 1.0 µg/mL | [9] |
| Compound 4a | PANC-1 (Pancreatic Cancer) | 27 ± 0.24 | [7] |
| Compound 4b | PANC-1 (Pancreatic Cancer) | 35 ± 0.51 | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments commonly used in the evaluation of novel anticancer agents.
Synthesis of Benzothiazole Derivatives
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various aldehydes, carboxylic acids, or their derivatives.[10] A general synthetic scheme is depicted below.
Caption: General synthesis workflow for benzothiazole acylhydrazones.
Protocol:
-
Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)acetate derivatives: Equimolar quantities of 5-substitutedbenzothiazole-2-thiol, ethyl chloroacetate, and K₂CO₃ are refluxed in acetone.[11]
-
Synthesis of 2-((5-substitutebenzothiazol-2-yl)thio)acetohydrazides: The resulting acetate derivatives are reacted with an excess of hydrazine hydrate.[11]
-
Synthesis of final benzothiazole derivatives: The acetohydrazide intermediates are reacted with appropriate 4-substituted benzaldehyde derivatives in ethanol to yield the final products.[11]
-
Purification and Characterization: The synthesized compounds are purified by recrystallization or column chromatography. Characterization is performed using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole compounds and a vehicle control (e.g., DMSO). Include a positive control such as cisplatin or doxorubicin.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the benzothiazole compounds at their respective IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression.
Caption: Key signaling pathways targeted by benzothiazole derivatives.
Recent studies have demonstrated that certain benzothiazole derivatives can inhibit breast cancer cell growth by downregulating EGFR protein levels.[8] This leads to the suppression of downstream signaling pathways, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, ultimately promoting apoptosis.[8] These findings highlight the potential of benzothiazole derivatives as multi-targeted anticancer agents.
Conclusion
The benzothiazole scaffold remains a highly promising framework for the development of novel anticancer agents.[12] The diverse mechanisms of action and the tunability of their pharmacological properties through synthetic modifications offer a rich area for further research. The protocols and data presented herein provide a foundational resource for scientists working to advance the discovery and development of next-generation benzothiazole-based cancer therapeutics.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols: The Benzothiazole Scaffold in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Methylbenzo[d]thiazol-2(3H)-one and its derivatives as a core structural motif in the development of therapeutic agents for neurodegenerative diseases. The focus is on multi-target-directed ligands (MTDLs) designed to simultaneously address the complex, multifactorial nature of conditions like Alzheimer's and Parkinson's disease.
Introduction to Benzothiazoles in Neurodegeneration
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. In the context of neurodegenerative diseases, derivatives of this compound have been synthesized and evaluated for their ability to modulate key pathological pathways. These pathways include cholinergic dysfunction, monoamine oxidase activity, protein aggregation, and oxidative stress. The development of MTDLs from this scaffold represents a promising strategy to move beyond single-target therapies and create more effective disease-modifying treatments.[1]
Data Presentation: Inhibitory Activities of Benzothiazole Derivatives
The following tables summarize the in vitro inhibitory activities of various benzothiazole derivatives against key enzymatic targets in neurodegenerative disease research.
Table 1: Inhibition of Cholinesterases and Monoamine Oxidases by Benzothiazole Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Source |
| 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 | [2] |
| Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 | [2] | |
| 3d | Monoamine Oxidase B (MAO-B) | 480 ± 40 | [3] |
| 3e | Monoamine Oxidase A (MAO-A) | 920 ± 90 | [3] |
| 3s | Acetylcholinesterase (AChE) | 6700 | [1][4] |
| Butyrylcholinesterase (BuChE) | 2350 | [1][4] | |
| Monoamine Oxidase B (MAO-B) | 1600 | [1][4] | |
| 30 | Monoamine Oxidase B (MAO-B) | 41 | [5][6] |
| 40 | Monoamine Oxidase B (MAO-B) | 11 | [5][6] |
Table 2: Multi-Target Activity of Benzothiazole-Based Compounds
| Compound ID | Primary Target(s) | Additional Activity | Disease Relevance | Source |
| 4f | AChE, MAO-B | Inhibition of Aβ aggregation | Alzheimer's Disease | [2][7] |
| 30 | MAO-B | Inhibition of α-synuclein and tau aggregation | Parkinson's & Alzheimer's Disease | [5][6] |
| Benzothiazolylphenylureas | Casein Kinase 1 (CK1) | Inhibition of Amyloid-beta binding alcohol dehydrogenase (ABAD) | Alzheimer's Disease | [8] |
| Thiazole sulfonamides | Neuroprotection against 6-OHDA | SIRT1 activation, reduced oxidative stress | Parkinson's Disease | [9][10][11] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the research of benzothiazole derivatives for neurodegenerative diseases.
Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric Method)
This protocol is adapted for the assessment of AChE, BuChE, and MAO-A/B inhibition.
1. Materials:
- Recombinant human AChE, BuChE, MAO-A, or MAO-B
- Substrates: Acetylthiocholine (for AChE), Butyrylthiocholine (for BuChE), kynuramine (for MAOs)
- Thioflavin T (for cholinesterases) or appropriate detection reagent for MAO product
- Test compounds (benzothiazole derivatives) dissolved in DMSO
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- 96-well black microplates
- Fluorometric microplate reader
2. Procedure:
- Prepare serial dilutions of the test compounds in assay buffer.
- In a 96-well plate, add the enzyme solution to each well.
- Add the test compound dilutions or vehicle control (DMSO) to the respective wells.
- Incubate the enzyme-inhibitor mixture at 37°C for a pre-determined time (e.g., 15 minutes).
- Initiate the reaction by adding the substrate to each well.
- For cholinesterase assays, add Thioflavin T.
- Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of benzothiazole derivatives to protect neuronal cells from a neurotoxin-induced injury.
1. Materials:
- SH-SY5Y human neuroblastoma cells
- Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics
- Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-beta peptides for Alzheimer's model)
- Test compounds (benzothiazole derivatives)
- Cell viability assay reagent (e.g., MTT, PrestoBlue)
- Lactate dehydrogenase (LDH) cytotoxicity assay kit
- 96-well cell culture plates
- Plate reader (for absorbance or fluorescence)
2. Procedure:
- Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-4 hours).
- Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells, excluding the control wells.
- Incubate for an appropriate time (e.g., 24 hours).
- Cell Viability Assessment:
- Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
- Measure the absorbance or fluorescence to quantify cell viability.
- Cytotoxicity Assessment:
- Collect the cell culture supernatant.
- Perform the LDH assay according to the kit's protocol to measure LDH release, an indicator of cell death.
- Analyze the data to determine the protective effect of the compounds against the neurotoxin.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the application of benzothiazole derivatives in neurodegenerative disease research.
Caption: MTDL strategy for Alzheimer's using benzothiazoles.
References
- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, in vitro, and in silico study of benzothiazole-based compounds as a potent anti-Alzheimer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzothiazole derivatives utilizing microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and often improved product purity.[1][2] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, where benzothiazole scaffolds are of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]
General Principles and Advantages of Microwave Synthesis
Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This efficient energy transfer can accelerate reaction rates, often by orders of magnitude compared to conventional oil baths or heating mantles.[1][2] Key advantages in the context of benzothiazole synthesis include:
-
Rapid Reaction Times: Syntheses that typically take hours can often be completed in minutes.[2][6]
-
Higher Yields: Microwave irradiation can lead to significantly higher yields of the desired benzothiazole products.[3][6]
-
Greener Chemistry: The efficiency of microwave heating can reduce energy consumption and often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[3][5][6]
-
Improved Purity: The rapid and controlled heating can minimize the formation of byproducts, simplifying purification.
Application Note 1: Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes
One of the most common and straightforward methods for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various aldehydes. Microwave irradiation has been shown to be highly effective in promoting this transformation, often in the absence of a catalyst and under solvent-free conditions or using green solvents like glycerol.[6][7]
General Reaction Scheme:
Caption: General reaction for the synthesis of 2-arylbenzothiazoles.
Experimental Data Summary:
The following table summarizes representative data from the literature, comparing conventional and microwave-assisted methods for this synthesis.
| Entry | Aldehyde | Catalyst/Solvent | Method | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | PPA | Conventional | 2 h | 85 | [2] |
| 2 | Benzaldehyde | PPA | Microwave (150 W) | 5 min | 92 | [2] |
| 3 | 4-Chlorobenzaldehyde | PPA | Conventional | 3 h | 82 | [2] |
| 4 | 4-Chlorobenzaldehyde | PPA | Microwave (150 W) | 6 min | 94 | [2] |
| 5 | 4-Methoxybenzaldehyde | PPA | Conventional | 2.5 h | 88 | [2] |
| 6 | 4-Methoxybenzaldehyde | PPA | Microwave (150 W) | 5 min | 96 | [2] |
| 7 | 4-Hydroxybenzaldehyde | Ethanol | Conventional | 4 h | 78 | [3] |
| 8 | 4-Hydroxybenzaldehyde | Ethanol | Microwave | 10 min | 92 | [3] |
| 9 | 2,4-Dichlorobenzaldehyde | None | Microwave | 8 min | 90 | [8] |
PPA = Polyphosphoric Acid
Detailed Experimental Protocol:
This protocol is a generalized procedure based on methodologies reported in the literature.[2][3]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (or solvent-free)
-
Microwave reactor (e.g., CEM Discover)
-
Glass reaction vessel (10 mL) with a magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Recrystallization solvent (e.g., methanol, ethanol)
Procedure:
-
In a 10 mL glass microwave reaction vessel equipped with a small magnetic stir bar, combine 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).
-
If a solvent is used, add 2-3 mL of ethanol. For solvent-free conditions, proceed without adding a solvent.
-
Seal the reaction vessel and place it in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 100-150 W) for 5-10 minutes. The reaction temperature will typically reach 100-120°C.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 9:1).
-
After completion of the reaction, allow the vessel to cool to room temperature.
-
If the reaction was performed neat, add a small amount of ethanol to the solidified product.
-
Filter the crude product and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to afford the pure 2-arylbenzothiazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Experimental Workflow Diagram:
Caption: Workflow for the microwave-assisted synthesis of 2-arylbenzothiazoles.
Application Note 2: Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids
Another versatile method for the synthesis of benzothiazoles involves the condensation of 2-aminothiophenol with carboxylic acids. This reaction typically requires a catalyst and higher temperatures, making microwave assistance particularly beneficial.
General Reaction Scheme:
Caption: General reaction for the synthesis of 2-substituted benzothiazoles from carboxylic acids.
Experimental Data Summary:
The following table presents data for the microwave-assisted synthesis of benzothiazoles from various fatty acids using P₄S₁₀ as a catalyst under solvent-free conditions.[6]
| Entry | Carboxylic Acid | Time (min) | Yield (%) | Reference |
| 1 | Acetic Acid | 3 | 92 | [6] |
| 2 | Propionic Acid | 3.5 | 90 | [6] |
| 3 | Butyric Acid | 4 | 88 | [6] |
| 4 | Hexanoic Acid | 3 | 91 | [6] |
| 5 | Octanoic Acid | 3.5 | 89 | [6] |
Detailed Experimental Protocol:
This protocol is based on the solvent-free, P₄S₁₀-catalyzed method.[6]
Materials:
-
2-Aminothiophenol
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Microwave reactor
-
Glass reaction vessel with a magnetic stirrer
-
Sodium bicarbonate solution (10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a glass microwave reaction vessel, mix 2-aminothiophenol (1.0 mmol), the desired carboxylic acid (1.1 mmol), and P₄S₁₀ (0.2 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 3-4 minutes at a power level that maintains a steady reaction temperature (e.g., 120-140°C).
-
After the reaction is complete, cool the vessel to room temperature.
-
Add ethyl acetate (10 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with a 10% sodium bicarbonate solution (2 x 10 mL) to remove any unreacted acid and P₄S₁₀ byproducts.
-
Wash the organic layer with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted benzothiazole.
-
Characterize the final product using standard analytical methods.
Signaling Pathway/Logical Relationship Diagram:
Caption: Proposed reaction pathway for the synthesis of 2-substituted benzothiazoles.
Application Note 3: PIFA-Promoted One-Pot Synthesis of Benzothiazoles
A highly efficient one-pot synthesis of benzothiazoles can be achieved through the [bis(trifluoroacetoxy)iodo]benzene (PIFA) promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation. This method offers excellent yields in very short reaction times.[6][9]
Experimental Data Summary:
The following table shows the yields for the PIFA-promoted microwave-assisted synthesis of various benzothiazole derivatives.[9]
| Entry | 2-Aminothiophenol | Aldehyde | Time (min) | Yield (%) | Reference |
| 1 | Unsubstituted | Benzaldehyde | 2 | 95 | [9] |
| 2 | Unsubstituted | 4-Chlorobenzaldehyde | 2 | 96 | [9] |
| 3 | Unsubstituted | 4-Nitrobenzaldehyde | 2.5 | 94 | [9] |
| 4 | 4-Methyl | Benzaldehyde | 2 | 94 | [9] |
| 5 | 4-Chloro | 4-Methoxybenzaldehyde | 2.5 | 92 | [9] |
Detailed Experimental Protocol:
This protocol is adapted from the PIFA-promoted one-pot synthesis.[9]
Materials:
-
Substituted 2-aminothiophenol
-
Substituted aldehyde
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Dichloromethane (DCM)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted 2-aminothiophenol (1.0 mmol) and the aldehyde (1.0 mmol) in dichloromethane (5 mL) in a microwave-safe vessel, add PIFA (1.1 mmol).
-
Seal the vessel and irradiate in a microwave reactor for 2-3 minutes at 80-100 W.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water (20 mL).
-
Extract the product with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane:ethyl acetate) to yield the pure benzothiazole derivative.
-
Characterize the product by spectroscopic methods.
Logical Relationship Diagram:
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. citric-acid-catalyzed-microwave-irradiated-solvent-free-synthesis-of-2-substituted-benzothiazole-derivatives-from-2-aminothiophenol-and-aryl-aldehydes - Ask this paper | Bohrium [bohrium.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 6-Methylbenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of 6-Methylbenzo[d]thiazol-2(3H)-one. The protocols outlined below describe standard assays for determining cell viability, membrane integrity, and apoptosis induction.
Overview of Cytotoxicity Assays
In vitro cytotoxicity assays are essential tools in drug discovery and toxicology for screening compounds that may inhibit cell growth or induce cell death. The choice of assay depends on the specific cellular function being interrogated. This document details three commonly used methods:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1][2][3][4]
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[5][6][7]
-
Annexin V/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[8][9][10]
Data Presentation
The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max Inhibition (%) |
| MCF-7 (Breast Cancer) | MTT | Viability | 48 | 25.3 | 85.2 |
| LDH | Cytotoxicity | 48 | 35.8 | 70.1 | |
| Annexin V | Apoptosis | 48 | 22.1 | 78.5 (Early+Late) | |
| A549 (Lung Cancer) | MTT | Viability | 48 | 42.1 | 79.8 |
| LDH | Cytotoxicity | 48 | 55.6 | 65.4 | |
| Annexin V | Apoptosis | 48 | 38.9 | 72.3 (Early+Late) | |
| HepG2 (Liver Cancer) | MTT | Viability | 48 | 18.7 | 92.4 |
| LDH | Cytotoxicity | 48 | 28.4 | 80.6 | |
| Annexin V | Apoptosis | 48 | 15.5 | 88.1 (Early+Late) |
Experimental Protocols
MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3][4] The amount of formazan produced is proportional to the number of living cells.[2][3]
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[6][7]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired duration.
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[12]
-
Medium Background Control: Culture medium without cells.
-
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[12]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Add 50 µL of stop solution to each well.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (PS) in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.[8][10]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH Cytotoxicity Assay [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Methylbenzo[d]thiazol-2(3H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
Two primary synthetic routes for this compound are detailed below. Route 1 is a two-step process starting from the readily available p-toluidine. Route 2 presents an alternative pathway commencing with 4-methyl-2-aminothiophenol.
Route 1: From p-Toluidine via 2-Amino-6-methylbenzothiazole
This route involves the initial synthesis of the key intermediate, 2-amino-6-methylbenzothiazole, followed by its conversion to the final product.
Step 1: Synthesis of 2-Amino-6-methylbenzothiazole
This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[1][2][3]
Reaction: p-Toluidine is first converted to p-tolylthiourea, which is then cyclized to form 2-amino-6-methylbenzothiazole.
Reagents and Materials:
-
p-Toluidine
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Water
-
Aqueous Methanol
-
Hydrobromic acid (48%)
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ammonia solution
Procedure:
-
Formation of p-Tolylthiourea:
-
Dissolve p-toluidine (e.g., 5.35 g) in a mixture of concentrated HCl (e.g., 4.3 ml) and water (e.g., 11.6 ml) by heating on a water bath.[2]
-
Cool the solution and add solid ammonium thiocyanate (e.g., 3.5 g).[2]
-
Heat the mixture on a water bath for approximately 22 hours.[2]
-
Cool the reaction mixture. The precipitated product is filtered, washed with water, and dried.[2]
-
Recrystallize the crude product from aqueous methanol to obtain p-tolylthiourea.[2]
-
-
Cyclization to 2-Amino-6-methylbenzothiazole:
-
To p-tolylthiourea (e.g., 8.3 g), add concentrated H2SO4 (e.g., 15 ml) and raise the temperature to 80°C on a water bath.[4]
-
Slowly add 48% HBr (e.g., 0.5 g) and stir the reaction mixture for two hours at 80°C.[4]
-
Cool the mixture to room temperature and slowly pour it into cold water.
-
Adjust the pH to 9 or 10 by adding ammonia water.[4]
-
Stir the mixture for one hour while heating at 70°C, then cool to room temperature.[4]
-
Extract the product twice with dichloromethane.[4]
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate the solvent to yield 2-amino-6-methylbenzothiazole.[4]
-
Step 2: Synthesis of this compound
This step involves the diazotization of the amino group of 2-amino-6-methylbenzothiazole, followed by hydrolysis of the resulting diazonium salt.
Reaction: The amino group is converted to a diazonium salt using nitrous acid, which is then displaced by a hydroxyl group upon heating in an aqueous acidic solution.
Reagents and Materials:
-
2-Amino-6-methylbenzothiazole
-
Sodium nitrite
-
Sulfuric acid (or Hydrochloric acid)
-
Water
-
Ice
Procedure:
-
Diazotization:
-
Prepare a solution of 2-amino-6-methylbenzothiazole in an aqueous solution of sulfuric acid (or hydrochloric acid), and cool it to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for a period of time (e.g., 1 hour) to ensure complete formation of the diazonium salt.[5]
-
-
Hydrolysis:
-
Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
Reflux the mixture for a period to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid product, wash it with cold water to remove any remaining acid, and dry it.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or aqueous ethanol.
-
Route 2: Alternative Synthesis from 4-Methyl-2-aminothiophenol
This route offers a more direct approach to the benzothiazolone ring system.
Reaction: 4-Methyl-2-aminothiophenol is reacted with a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) or urea to form the cyclic carbamate.
Reagents and Materials:
-
4-Methyl-2-aminothiophenol
-
Urea (or a phosgene equivalent)
-
A high-boiling solvent (e.g., N,N-dimethylformamide, sulfolane)
Procedure:
-
Combine 4-methyl-2-aminothiophenol and urea (or a phosgene equivalent) in a suitable high-boiling solvent.
-
Heat the reaction mixture to a high temperature (e.g., 120-150°C) and maintain it for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 2-Amino-6-methylbenzothiazole Precursor.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| p-Toluidine | Ammonium thiocyanate, HCl | Water | 22 hours | Water bath | 88 (for p-tolylthiourea) | 130 | [2] |
| p-Tolylthiourea | H2SO4, HBr | - | 2 hours | 80°C | 80 | 145 | [4] |
| p-Toluidine | Sodium thiocyanate, H2SO4, SO2Cl2 | Chlorobenzene | 5 hours | 50-100°C | 64-67 | 135-136 | [1] |
Table 2: Physical Properties of this compound.
| Property | Value |
| Molecular Formula | C8H7NOS |
| Molecular Weight | 165.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 169-170 °C |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of 2-amino-6-methylbenzothiazole | Incomplete formation of p-tolylthiourea. | Ensure complete dissolution of reactants and sufficient heating time (up to 22 hours). |
| Incomplete cyclization. | Check the concentration and addition rate of the cyclizing agents (HBr/H2SO4 or SO2Cl2). Ensure the reaction temperature is maintained. | |
| Loss of product during workup. | Ensure the pH is sufficiently basic (9-10) during precipitation. Be careful during the extraction process. | |
| Low or no yield of this compound | Incomplete diazotization. | Maintain a low temperature (0-5°C) during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its preparation. Avoid exposing it to high temperatures before the hydrolysis step. | |
| Incomplete hydrolysis. | Ensure the hydrolysis is carried out at a sufficiently high temperature (boiling) for an adequate amount of time. | |
| Formation of a colored byproduct (often red or orange) | Side reaction of the diazonium salt (e.g., azo coupling). | Ensure a sufficiently acidic medium during diazotization and hydrolysis to suppress coupling reactions. Add the diazonium salt solution to the hot acid, not the other way around. |
| Product is difficult to purify | Presence of unreacted starting material or side products. | Use column chromatography for purification if recrystallization is ineffective. Wash the crude product thoroughly to remove inorganic salts. |
| Oily product instead of solid. | Try triturating the oily product with a non-polar solvent (e.g., hexane) to induce solidification. Ensure all solvent from the previous step is removed. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid in the diazotization step? A1: The acid serves two main purposes. First, it protonates the amino group of 2-amino-6-methylbenzothiazole, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate nitrous acid (HNO2) in situ, which is the actual diazotizing agent. A sufficiently acidic environment is also crucial to prevent side reactions, such as the coupling of the diazonium salt with unreacted amine to form colored azo compounds.
Q2: Why is it important to keep the temperature low during diazotization? A2: Aromatic diazonium salts are generally unstable and can decompose at higher temperatures. Keeping the reaction at 0-5°C minimizes this decomposition, maximizing the yield of the diazonium salt available for the subsequent hydrolysis step.
Q3: Can I use other acids for the diazotization and hydrolysis steps? A3: Yes, while sulfuric acid is commonly used, hydrochloric acid can also be employed. However, the choice of acid can sometimes influence the stability of the diazonium salt and the outcome of the reaction. It is recommended to stick to the acid specified in the protocol unless you are intentionally exploring different reaction conditions.
Q4: My final product has a pink or reddish tint. What could be the cause and how can I remove it? A4: A colored tint in the final product is often due to the formation of small amounts of azo compounds as byproducts. This can happen if the diazotization conditions are not optimal. You can try to remove the color by recrystallizing the product from a suitable solvent, possibly with the addition of a small amount of activated charcoal.
Q5: How can I monitor the progress of the reactions? A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of both steps. You should see the disappearance of the starting material spot and the appearance of the product spot. Choosing an appropriate solvent system for the TLC is crucial for good separation. For example, a mixture of ethyl acetate and hexane is often a good starting point.
Experimental Workflows
Caption: Synthetic workflow for this compound starting from p-toluidine.
Caption: Alternative synthetic workflow starting from 4-methyl-2-aminothiophenol.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-methylbenzothiazole 98% | 2536-91-6 [sigmaaldrich.com]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
Technical Support Center: Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methylbenzo[d]thiazol-2(3H)-one synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield in the synthesis of the precursor, 2-Amino-6-methylbenzothiazole.
-
Question: My yield of 2-Amino-6-methylbenzothiazole from p-toluidine is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in the synthesis of 2-Amino-6-methylbenzothiazole, which is a critical precursor, can stem from several factors. The primary route involves the reaction of p-toluidine with a thiocyanate salt to form an intermediate p-tolylthiourea, followed by cyclization. Here are key areas to troubleshoot:
-
Incomplete Formation of p-Tolylthiourea: The initial reaction between p-toluidine and a thiocyanate salt (e.g., ammonium or potassium thiocyanate) is crucial. Ensure that the reaction conditions, such as temperature and reaction time, are optimized. A common method involves heating the reactants in the presence of an acid.
-
Inefficient Cyclization: The cyclization of p-tolylthiourea to form the benzothiazole ring is often the most critical step. This is typically achieved by oxidation. Common issues include:
-
Choice of Oxidizing Agent: Various oxidizing agents can be used, such as bromine in acetic acid or sulfuryl chloride. The choice and handling of the oxidant are critical for good yields.
-
Reaction Temperature: The temperature during the cyclization step must be carefully controlled to prevent side reactions.
-
Purity of Starting Materials: Ensure the p-toluidine and thiocyanate salt are of high purity, as impurities can interfere with the reaction.
-
-
Side Reactions: Over-oxidation or other side reactions can consume the starting material or the desired product. Careful control of stoichiometry and reaction conditions is essential to minimize these.
-
Purification Losses: The purification of 2-Amino-6-methylbenzothiazole, often involving recrystallization, can lead to significant product loss. Optimize the recrystallization solvent and procedure to maximize recovery.
-
Problem 2: Difficulty in the hydrolysis of 2-Amino-6-methylbenzothiazole to this compound.
-
Question: I am struggling to convert 2-Amino-6-methylbenzothiazole to the desired this compound. What are effective hydrolysis methods?
-
Answer: The conversion of the 2-amino group to a carbonyl group to form the 2-keto derivative can be challenging. Standard hydrolysis methods may not be effective. A robust method involves the use of a strong base in a high-boiling point solvent.
-
Reaction Conditions: A patented method for the synthesis of 2-hydroxy-benzothiazoles (the tautomeric form of the desired product) involves heating the 2-amino-benzothiazole derivative with a strong alkali hydroxide, such as sodium hydroxide, in a solvent like glycerol. This process is conducted with the substantial exclusion of water.
-
Reaction Mechanism: The reaction proceeds through the formation of an alkali metal salt of an ortho-mercapto-N-phenylurea intermediate, which is then cyclized to the 2-hydroxy-benzothiazole upon treatment with acid.
-
Troubleshooting:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the reaction to completion.
-
Decomposition: The high temperatures required can potentially lead to product decomposition. Careful temperature monitoring is crucial.
-
Work-up Procedure: The acidification step to induce cyclization must be performed carefully to avoid the formation of byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process:
-
Synthesis of 2-Amino-6-methylbenzothiazole: This is typically achieved by reacting p-toluidine with a thiocyanate salt (like ammonium or potassium thiocyanate) to form p-tolylthiourea, which is then cyclized through oxidation.
-
Hydrolysis of 2-Amino-6-methylbenzothiazole: The resulting 2-amino derivative is then hydrolyzed under strong basic conditions to yield this compound.
Q2: What are the key reaction parameters to control for maximizing the yield of 2-Amino-6-methylbenzothiazole?
A2: To maximize the yield of the precursor, focus on:
-
Stoichiometry: Precise control of the molar ratios of p-toluidine, thiocyanate, and the oxidizing agent.
-
Temperature: Maintaining the optimal temperature for both the thiourea formation and the subsequent cyclization is critical to prevent side reactions.
-
Purity of Reagents: Using high-purity starting materials will minimize the formation of impurities that can complicate purification and lower the yield.
Q3: Are there alternative methods for converting the 2-amino group to a hydroxyl group?
A3: Yes, another potential method is through a Sandmeyer-type reaction. This would involve the diazotization of the 2-amino group to form a diazonium salt, followed by reaction with water or a copper(I) oxide catalyst to introduce the hydroxyl group.[1][2] However, the stability of the benzothiazole diazonium salt and the reaction conditions would need careful optimization.
Q4: What are common impurities I might encounter in my final product?
A4: Common impurities could include unreacted 2-Amino-6-methylbenzothiazole, byproducts from the hydrolysis step, and potential decomposition products if the reaction temperature was too high. Thorough purification, for example by recrystallization or column chromatography, is essential to obtain a high-purity final product.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 2-Amino-6-methylbenzothiazole (Precursor)
| Parameter | Condition | Expected Yield | Reference |
| Starting Material | p-Toluidine | ||
| Reagents | Ammonium thiocyanate, Oxidizing agent (e.g., Bromine in Acetic Acid) | ||
| Solvent | Acetic Acid | ||
| Temperature | Varies depending on the specific protocol | Up to 80% | [3] |
| Reaction Time | Several hours | [3] |
Table 2: Summary of Reaction Conditions for the Hydrolysis of 2-Amino-6-methylbenzothiazole
| Parameter | Condition | Expected Yield | Reference |
| Starting Material | 2-Amino-6-methylbenzothiazole | ||
| Reagents | Sodium Hydroxide, Hydrochloric Acid (for work-up) | ||
| Solvent | Glycerol | Not specified for 6-methyl derivative | |
| Temperature | ~130°C | ||
| Reaction Time | ~12 hours |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.
Materials:
-
p-Toluidine
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Water
-
Bromine
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve p-toluidine in a suitable solvent.
-
Add concentrated hydrochloric acid and water.
-
Add solid ammonium thiocyanate and heat the mixture to form p-tolylthiourea.
-
Cool the reaction mixture and slowly add a solution of bromine in glacial acetic acid, maintaining a low temperature.
-
After the addition is complete, continue stirring for a specified period.
-
Pour the reaction mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the crude 2-Amino-6-methylbenzothiazole.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-Amino-6-methylbenzothiazole.
Protocol 2: Synthesis of this compound via Hydrolysis
This protocol is based on a general method for the hydrolysis of 2-aminobenzothiazoles.
Materials:
-
2-Amino-6-methylbenzothiazole
-
Sodium Hydroxide (solid)
-
Glycerol
-
Hydrochloric Acid (for work-up)
-
Water
Procedure:
-
In a reaction flask, combine 2-Amino-6-methylbenzothiazole, solid sodium hydroxide, and glycerol.
-
Heat the mixture with stirring at approximately 130°C for 12 hours.
-
After cooling, slowly pour the reaction mixture into ice water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Further purify the product by recrystallization from a suitable solvent.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of 6-Methylbenzo[d]thiazol-2(3H)-one by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Methylbenzo[d]thiazol-2(3H)-one by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available literature, ethanol and aqueous methanol are commonly used and effective solvents for the recrystallization of this compound and its derivatives.[1][2][3][4][5][6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample, as purity can affect solubility.
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves. Using an excessive amount of solvent will result in a lower yield of purified crystals, as more of the compound will remain in the mother liquor upon cooling.[7]
Q3: My compound is not dissolving even after adding a large amount of hot solvent. What should I do?
A3: This could be due to a few reasons:
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. You may need to try a different solvent or a solvent mixture.
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If the majority of the product has dissolved and only a small amount of solid remains, you can perform a hot filtration to remove the insoluble impurities before allowing the solution to cool and crystallize.
-
Insufficient Heat: Ensure your solvent is heated to its boiling point to maximize the solubility of your compound.
Q4: No crystals are forming after the solution has cooled. What is the problem?
A4: Crystal formation can sometimes be slow to initiate. Here are a few techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
-
Cooling Further: Place the flask in an ice bath to further decrease the solubility of your compound.
Q5: The resulting crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution briefly and then perform a hot filtration to remove the charcoal before cooling.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated. | Add a small amount of additional solvent. / Try a lower boiling point solvent. / Ensure a slower cooling rate. |
| Poor Yield | Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization. | Concentrate the mother liquor and cool again to obtain a second crop of crystals.[7] / Ensure the filtration apparatus is pre-heated. / Cool the solution in an ice bath for a longer period. |
| Crystals are too small | The solution cooled too quickly. | Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling process.[7] |
| Impure Crystals | Inefficient removal of impurities. / Co-precipitation of impurities. | Ensure the correct solvent is being used. / Consider a preliminary purification step like column chromatography if the crude product is very impure.[8] / Wash the collected crystals with a small amount of cold solvent. |
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound using recrystallization to obtain a product with high purity.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass rod
-
Spatula
Procedure:
-
Solvent Selection: If the optimal solvent is unknown, perform a small-scale test with various solvents (e.g., ethanol, methanol, isopropanol, acetone, water) to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Quickly filter the hot solution through a fluted filter paper into the pre-heated flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Analysis: Determine the melting point and, if possible, obtain spectroscopic data (e.g., NMR, IR) to confirm the purity of the final product.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues during recrystallization.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Troubleshooting low yield in benzothiazole cyclization reactions
Welcome to the technical support center for benzothiazole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My benzothiazole cyclization reaction is resulting in a low yield. What are the common causes?
A1: Low yields in benzothiazole synthesis are frequently encountered and can stem from several factors. The most common synthetic route involves the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives.[1][2] Issues can arise from:
-
Substrate Reactivity: The electronic properties of substituents on your starting materials (e.g., 2-aminothiophenol and the aldehyde/carboxylic acid) can significantly impact the reaction rate and yield. Electron-withdrawing groups on the aldehyde or 2-aminothiophenol can sometimes lead to higher yields compared to electron-donating groups.[3]
-
Reagent Quality: The purity of 2-aminothiophenol is crucial, as it is susceptible to oxidation.[2] Similarly, the quality of your carbonyl compound and any catalysts or reagents used is important.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Sub-optimal conditions can lead to incomplete reactions or the formation of side products.[4][5]
-
Catalyst Issues: If you are using a catalyst, its activity, loading, and potential for deactivation can affect the yield.[4][6]
-
Workup and Purification: Product loss during extraction, precipitation, or chromatography can artificially lower your isolated yield.
Q2: How do substituents on the aromatic aldehyde affect the reaction yield?
A2: The electronic nature of substituents on the aromatic aldehyde can have a notable effect on the yield of 2-substituted benzothiazoles. While some studies report that the yield is independent of the substituent's nature[3], others have observed distinct trends:
-
Electron-Withdrawing Groups (EWGs): Aldehydes bearing EWGs (e.g., -NO2, -Cl) often lead to higher yields.[3] This is potentially due to the increased electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amino group of 2-aminothiophenol.
-
Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., -OCH3, -N(CH3)2) may result in lower to moderate yields in some systems.[3] However, many modern catalytic systems are designed to be compatible with both EWGs and EDGs, providing good to excellent yields irrespective of the substituent.[3]
It is important to note that the specific catalyst and reaction conditions employed can significantly influence these trends.
Q3: What are some common side reactions that can lower the yield?
A3: A primary side reaction of concern is the oxidation of the 2-aminothiophenol starting material, which can lead to the formation of disulfide-linked impurities.[7] Additionally, under certain conditions, incomplete cyclization can result in the formation of Schiff base intermediates. In some cases, particularly with certain solvents like ethyl acetate, byproducts such as 2-benzyl-3-phenyl-3,4-dihydro-H-benzo[e][4][8][9]thiadiazine have been observed.[3]
Q4: Can the choice of solvent impact my reaction?
A4: Absolutely. The solvent plays a crucial role in solubilizing reactants, mediating heat transfer, and can even participate in the reaction mechanism. Common solvents for benzothiazole synthesis include ethanol, methanol, dimethyl sulfoxide (DMSO), and toluene.[4][8] Some modern, greener protocols utilize water or even solvent-free conditions.[4][10] The optimal solvent will depend on the specific reactants and catalyst being used. For instance, DMSO can also act as an oxidant in some procedures.[10][11]
Q5: How can I improve the purification of my benzothiazole product to maximize the isolated yield?
A5: Effective purification is key to obtaining a high isolated yield. Common methods include:
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent system can be found.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired benzothiazole from unreacted starting materials and byproducts.[3][12] The choice of eluent is critical for good separation.
-
Filtration and Washing: In cases where the product precipitates from the reaction mixture, simple filtration followed by washing with an appropriate solvent to remove impurities can be very effective.[10]
Troubleshooting Guides
Guide 1: Low Yield in Condensation of 2-Aminothiophenol and Aldehydes
This guide addresses low yields in the common synthesis of 2-substituted benzothiazoles.
Symptom: The isolated yield of the desired benzothiazole is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Quality of 2-Aminothiophenol | Use freshly opened or purified 2-aminothiophenol. Consider storing it under an inert atmosphere (e.g., nitrogen or argon). | 2-Aminothiophenol is prone to air oxidation, which forms a disulfide that will not participate in the cyclization, thereby reducing the effective concentration of the starting material.[7] |
| Sub-optimal Reaction Temperature | Screen a range of temperatures. For many reactions, starting at room temperature and gradually increasing to reflux can help identify the optimal condition.[4][12] | The rate of cyclization is temperature-dependent. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition. |
| Incorrect Solvent | Experiment with different solvents such as ethanol, DMSO, or a mixture of water and an organic solvent.[4][9] | The polarity and boiling point of the solvent can significantly influence the reaction rate and the solubility of reactants and intermediates. |
| Ineffective Catalyst or Catalyst Loading | If using a catalyst, verify its activity. Optimize the catalyst loading; sometimes, a higher or lower loading can improve the yield.[3] Consider screening different types of catalysts (e.g., acid, base, metal-based).[4][10] | The catalyst is often essential for activating the reactants and facilitating the cyclization. An inactive or improperly loaded catalyst will hinder the reaction. |
| Presence of Oxygen | If the reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (N2 or Ar). | While some modern syntheses utilize air as the oxidant[7], in other cases, oxygen can lead to unwanted side reactions, particularly the oxidation of 2-aminothiophenol. |
| Product Loss During Workup | Analyze the aqueous and organic layers after extraction to check for product. Optimize the pH during extraction. Ensure the chosen chromatography eluent is appropriate for your product's polarity. | Inefficient extraction or poor chromatographic separation can lead to significant product loss. |
Guide 2: Reaction Stalls or is Incomplete
Symptom: TLC or other in-process monitoring shows the presence of starting materials even after an extended reaction time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress by TLC or another analytical technique. | Some benzothiazole cyclizations can be slow, especially at lower temperatures or with less reactive substrates. |
| Reversible Reaction | If the reaction is reversible, consider using a Dean-Stark apparatus or adding a dehydrating agent (e.g., molecular sieves) to remove water, a common byproduct. | The removal of a byproduct can drive the equilibrium towards the product side, leading to a more complete reaction. |
| Catalyst Deactivation | If using a catalyst, consider adding a fresh portion of the catalyst to the reaction mixture. | The catalyst may be consumed or deactivated over the course of the reaction. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. | An excess or deficiency of one reactant can lead to an incomplete reaction. |
Experimental Protocols
General Protocol for the Synthesis of 2-Phenylbenzothiazole
This protocol is a representative example for the condensation of 2-aminothiophenol with an aldehyde.
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., a catalytic amount of acid or a specific heterogeneous catalyst)[4][8]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 mmol) in ethanol (10 mL).
-
Add benzaldehyde (1.0 mmol) to the solution.
-
Add the chosen catalyst (e.g., a few drops of acetic acid or a specified amount of a solid catalyst).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 2-phenylbenzothiazole.
Visualizations
Caption: Troubleshooting flowchart for low yield in benzothiazole cyclization.
Caption: General experimental workflow for benzothiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds [mdpi.com]
Technical Support Center: Synthesis of 2-Aminobenzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-aminobenzothiazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminobenzothiazoles?
A1: The most prevalent methods for synthesizing 2-aminobenzothiazoles include the Hugerschoff reaction, which involves the oxidative cyclization of arylthioureas, and the condensation of 2-aminothiophenol with various electrophiles such as cyanogen halides, cyanamide, or S-methylisothiourea.[1][2] More contemporary methods involve transition-metal-catalyzed reactions that offer high efficiency and selectivity.[3]
Q2: I am observing a significant amount of a sulfonated byproduct. What is the likely cause and how can I prevent it?
A2: The formation of a sulfonated byproduct is a known side reaction in the Hugerschoff synthesis, particularly when using concentrated sulfuric acid at elevated temperatures. To minimize this, it is crucial to maintain a lower reaction temperature, typically between 30°C and 60°C. For arylthioureas with electron-withdrawing groups that require higher temperatures, careful monitoring and control of the temperature are essential to prevent sulfonation of the benzene ring.[4]
Q3: My synthesis using a 3-substituted aniline is producing a mixture of isomers. How can I control the regioselectivity?
A3: The synthesis of 2-aminobenzothiazoles from 3-substituted anilines can lead to the formation of both 5- and 7-substituted regioisomers. The ratio of these isomers is often influenced by the steric hindrance of the substituent.[5] To achieve regioselectivity, consider employing alternative synthetic strategies such as a directed ortho-metalation approach or using starting materials with pre-installed directing groups that favor the formation of a single isomer.
Q4: What is the primary cause of N-acetylated side products, and how can this be avoided?
A4: N-acetylation is a common side reaction when using reagents or solvents that can act as acetylating agents, such as acetic acid, especially at elevated temperatures.[6] To avoid this, consider using alternative non-acetylating solvents and ensure that all reagents are free from acetic acid or acetic anhydride impurities. If acetic acid is required as a catalyst, using the minimum effective amount and keeping the reaction temperature as low as possible can help reduce the formation of the N-acetylated byproduct.
Troubleshooting Guides
Problem 1: Low Yield of 2-Aminobenzothiazole in Hugerschoff Synthesis
Symptoms:
-
The final product yield is significantly lower than expected.
-
A complex mixture of products is observed by TLC or LC-MS analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Cyclization | Ensure the reaction goes to completion by monitoring with TLC. If the starting arylthiourea is still present, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential sulfonation. |
| Suboptimal Oxidizing Agent | The choice and amount of oxidizing agent (e.g., bromine, sulfuryl chloride) are critical. Ensure the correct stoichiometry is used. Too little will result in incomplete reaction, while too much can lead to over-oxidation and other side products. |
| Incorrect Reaction Temperature | The optimal temperature can vary depending on the substrate. For most arylthioureas, a temperature range of 30-60°C is recommended. For less reactive substrates, a moderate increase in temperature may be necessary, but should be done cautiously to avoid sulfonation.[4] |
| Poor Quality of Starting Materials | Ensure the arylthiourea is pure and dry. Impurities in the starting material can interfere with the reaction. |
Problem 2: Formation of Benzo[6][7]thiazolo[3,2-a]pyrimidin-4-one Side Product
Symptoms:
-
A significant peak corresponding to the mass of the pyrimidinone byproduct is observed in the mass spectrum.
-
The isolated product shows NMR signals inconsistent with the desired 2-aminobenzothiazole.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reaction with Dicarbonyl Compounds | This side product is particularly common when 2-aminobenzothiazole is reacted with β-ketoesters in the presence of a Lewis acid catalyst like In(OTf)₃. The Lewis acid promotes nucleophilic attack at both carbonyl groups. |
| Incorrect Catalyst Choice | To favor the desired reaction pathway and avoid the formation of the pyrimidinone, consider switching to a Brønsted base like KOt-Bu in the presence of a radical initiator such as CBrCl₃ if the subsequent reaction involves the α-carbon of the ketoester.[3] |
Quantitative Data on Side Product Formation:
The following table summarizes the effect of the catalyst on the product distribution in the reaction of 2-aminobenzothiazole with methyl acetoacetate.
| Catalyst | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of N-acetylated Side Product (%) | Yield of Pyrimidinone Side Product (%) |
| KHCO₃ | CBrCl₃/MeCN | Reflux | 0 | Moderate | Trace |
| K₂CO₃ | CBrCl₃/MeCN | Reflux | Poor | - | - |
| In(OTf)₃ | MeCN | Reflux | 0 | - | High |
| KOt-Bu | CBrCl₃/MeCN | Reflux | Good | - | - |
Data adapted from a study on reagent-controlled regiodivergent intermolecular cyclization.[3]
Problem 3: Formation of para-Thiocyanated Aniline Byproduct
Symptoms:
-
Presence of a significant amount of an aromatic compound with a thiocyanate (-SCN) group, as identified by IR or mass spectrometry.
-
This is particularly observed when the para-position of the starting aniline is unsubstituted.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Direct Thiocyanation of Aniline | In the presence of a thiocyanate source and an oxidizing agent, direct electrophilic thiocyanation of the aniline at the electron-rich para position can compete with the desired formation of the arylthiourea intermediate.[7] |
| Reaction Conditions Favoring Electrophilic Aromatic Substitution | To circumvent this, it is often advantageous to first synthesize the arylthiourea from the aniline and a thiocyanate salt in a separate step. The isolated and purified arylthiourea is then subjected to the oxidative cyclization conditions. This two-step approach prevents the competing para-thiocyanation. |
Key Experimental Protocols
Protocol 1: Hugerschoff Synthesis of 2-Amino-6-chlorobenzothiazole
This protocol describes the oxidative ring closure of p-chlorophenylthiourea using sulfuric acid and a bromine catalyst.
Materials:
-
p-Chlorophenylthiourea
-
98% Sulfuric acid
-
48% aqueous Hydrobromic acid (HBr)
-
Methanol
-
Acetone
Procedure:
-
Dissolve p-chlorophenylthiourea (0.5 mol) in 150 mL of 98% sulfuric acid.
-
While maintaining the temperature at 45-50°C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.
-
After the addition is complete, maintain the mixture at 45-50°C for 1.5 hours, and then at 65-70°C for 6 hours.
-
Cool the mixture and add 250 mL of methanol with rapid stirring. The temperature will rise to about 70°C.
-
Cool the mixture again, and filter the precipitated product.
-
Wash the solid with three 150 mL portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole.[4]
Protocol 2: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes
This protocol details the condensation of 2-aminothiophenol with an aromatic aldehyde.
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalyst (e.g., a few drops of glacial acetic acid)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for approximately 5 hours, monitoring the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like chloroform.[2]
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and a common side reaction.
Caption: Main reaction pathway for the Hugerschoff synthesis.
Caption: Sulfonation side reaction in the Hugerschoff synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of Benzothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiazole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during column chromatography purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying benzothiazole derivatives?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of benzothiazole derivatives. Its polarity is well-suited for separating a wide range of these compounds. However, for particularly acid-sensitive derivatives, alternative stationary phases like neutral or basic alumina, or deactivated silica gel may be necessary.
Q2: How do I choose an appropriate solvent system for my benzothiazole derivative?
A2: The selection of a suitable mobile phase is critical for successful separation. A common starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1] The optimal ratio can be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. For more polar benzothiazole derivatives, more polar solvent systems like dichloromethane/methanol may be required.
Q3: My benzothiazole derivative is unstable on silica gel. What can I do?
A3: Benzothiazole derivatives, particularly those with acid-sensitive functional groups, can degrade on standard silica gel. It is recommended to first test the stability of your compound by spotting it on a TLC plate and letting it sit for a couple of hours before eluting. If degradation is observed, you can use deactivated silica gel (treated with a base like triethylamine), or switch to a more inert stationary phase such as neutral alumina or Florisil.[2]
Q4: What are common causes of peak tailing when purifying benzothiazole derivatives?
A4: Peak tailing is often observed with polar compounds like some benzothiazole derivatives due to strong interactions with the stationary phase. This can be caused by the presence of acidic silanol groups on the silica surface interacting with basic nitrogen atoms in the benzothiazole ring. To mitigate this, a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) can be added to the eluent.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of benzothiazole derivatives.
Problem 1: Poor Separation or Co-elution of Compounds
Symptoms:
-
Fractions contain a mixture of your desired product and impurities.
-
TLC analysis of fractions shows overlapping spots.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of your eluent may not be optimal. If spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[3] Experiment with different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol, hexane/acetone).[4] |
| Column Overloading | Too much sample was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of crude material loaded. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight. |
| Improper Column Packing | An unevenly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
| Compounds have very similar polarity | If TLC analysis shows very close spots, consider using a different stationary phase (e.g., alumina, reversed-phase C18) to exploit different separation mechanisms. Alternatively, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve resolution.[5] |
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
No product is observed in the collected fractions, even after eluting with a highly polar solvent.
Possible Causes & Solutions:
| Cause | Solution |
| Compound is too Polar | The chosen eluent may not be strong enough to move the compound down the column. Switch to a more polar solvent system, such as methanol in dichloromethane or even a small percentage of acetic acid for very polar compounds. |
| Irreversible Adsorption/Decomposition | Your compound may be strongly and irreversibly binding to the silica gel or decomposing on it.[2] Test for compound stability on silica using a 2D TLC.[6] If unstable, use a less acidic stationary phase like deactivated silica or alumina.[2] |
| Incorrect Solvent System Preparation | Double-check that the mobile phase was prepared with the correct solvents and in the intended proportions.[2] |
Problem 3: Tailing or Streaking of the Compound Band
Symptoms:
-
The compound band on the column is elongated and not sharp.
-
The product elutes over a large number of fractions, often at low concentrations.
Possible Causes & Solutions:
| Cause | Solution |
| Strong Analyte-Stationary Phase Interaction | The basic nitrogen of the benzothiazole ring can interact strongly with acidic silanol groups on silica.[3] Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to compete for these active sites. |
| Compound Insolubility | If the compound is not fully soluble in the mobile phase, it can lead to streaking. Ensure your crude sample is fully dissolved before loading, or consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica.[7] |
| Column Overloading | Overloading can also lead to tailing. Reduce the amount of sample loaded onto the column. |
Quantitative Data Summary
The following table provides representative Rf values for some benzothiazole derivatives in common solvent systems. Note that these values can vary depending on the specific TLC plates and conditions used.
| Compound | Structure | Solvent System (v/v) | Rf Value |
| 2-(4-Chlorophenyl)benzothiazole |
| Hexane:Ethyl Acetate (4:1) | ~ 0.5 |
| 2-Amino-6-nitrobenzothiazole | Dichloromethane:Methanol (9:1) | ~ 0.6 | |
| 2-Methylbenzothiazole | Hexane:Ethyl Acetate (9:1) | ~ 0.4 | |
| N-(Benzothiazol-2-yl)acetamide |
| Chloroform:Methanol (9.5:0.5) | ~ 0.55 |
Note: The images are for illustrative purposes. Actual Rf values should be determined experimentally.
Experimental Protocols
General Protocol for Column Chromatography of a Benzothiazole Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be 30-100 times the weight of the crude product.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.
-
Sample Loading: Dissolve the crude benzothiazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for compounds with low solubility, use a dry loading method by pre-adsorbing the sample onto a small amount of silica gel and adding this to the top of the column.[7]
-
Elution: Carefully add the eluent to the top of the column. Begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzothiazole derivative.
Visualizations
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
How to reduce reaction time in benzothiazole synthesis
Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions, with a focus on reducing reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the reaction time in benzothiazole synthesis?
A1: The reaction time is primarily influenced by several factors: the chosen synthetic route, reaction temperature, the presence and type of catalyst, the solvent system, and the energy source used for heating (e.g., conventional vs. microwave). Optimizing these parameters is key to accelerating the synthesis.
Q2: How significantly can microwave irradiation reduce reaction times compared to conventional heating?
A2: Microwave-assisted synthesis can dramatically reduce reaction times, often from several hours to just a few minutes.[1][2][3] This is due to the efficient and rapid heating of the reaction mixture by microwaves, which enhances reaction kinetics.[4][5] In some cases, reaction rates have been reduced by a factor of 25, with a concurrent increase in product yield.[5]
Q3: What role do catalysts play in accelerating the synthesis of benzothiazoles?
A3: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. A wide range of catalysts are effective, including:
-
Metal Catalysts: Nickel (Ni), Copper (Cu), Palladium (Pd), and Ruthenium (Ru) salts have been shown to be effective.[6]
-
Heterogeneous Catalysts: Solid-supported catalysts like SnP₂O₇, ZnO Nanoparticles, and zeolites offer the advantages of easy separation and reusability, along with short reaction times.[1][4]
-
Acid Catalysts: Systems like H₂O₂/HCl or methanesulfonic acid/silica gel can promote rapid condensation.[1][7]
-
Green Catalysts: Biocatalysts or the use of waste curd water under microwave conditions represent environmentally benign options that also reduce reaction times.[8][9]
Q4: Can the choice of solvent impact the reaction speed?
A4: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMSO or DMF are commonly used.[10][11] However, for certain reactions, "green" solvents like water or ethanol can be effective, especially in catalyst-driven processes.[1][6] Interestingly, solvent-free (neat) conditions, particularly under microwave irradiation or with solid-phase catalysts, often lead to significantly shorter reaction times and simpler workups.[1][8][11]
Troubleshooting Guide
Q1: My condensation reaction between 2-aminothiophenol and an aldehyde is taking hours to complete. How can I speed it up?
A1: To reduce a long reaction time, consider the following troubleshooting steps:
-
Switch to Microwave Irradiation: This is one of the most effective methods for drastically cutting down reaction time. Reactions that take hours conventionally can often be completed in 5-30 minutes.[1][3][5]
-
Introduce a Catalyst: If you are not using one, adding an appropriate catalyst can significantly accelerate the reaction. For aldehyde condensations, catalysts like H₂O₂/HCl in ethanol, SnP₂O₇, or ZnO nanoparticles have proven effective, often reducing reaction times to under an hour.[1][4]
-
Increase the Temperature: While respecting the stability of your reactants and products, increasing the reaction temperature will generally increase the reaction rate.
-
Consider a Solvent-Free Approach: Running the reaction neat, especially with microwave heating or a solid catalyst like zeolite, can be much faster.[8]
Q2: I am experiencing both a slow reaction and low yield. What are the likely causes and solutions?
A2: A combination of slow reaction and low yield often points to suboptimal reaction conditions or the formation of side products.
-
Problem: Inefficient heat transfer or localized overheating with conventional methods.
-
Problem: The chosen catalyst is not efficient or is being poisoned.
-
Solution: Screen different catalysts. For instance, Cu(II)-containing nano-silica triazine dendrimers have been reported to give high yields (87–98%) in as little as 15-90 minutes.[4] Ensure reactants are pure to avoid catalyst deactivation.
-
-
Problem: Unfavorable solvent choice leading to side reactions.
-
Solution: Experiment with different solvents or attempt a solvent-free reaction. A change in solvent can sometimes dramatically alter the reaction outcome.[11]
-
Q3: I need to run my synthesis at or near room temperature to preserve sensitive functional groups. How can I reduce the reaction time under these mild conditions?
A3: Accelerating reactions at low temperatures requires a highly efficient catalytic system.
-
Option 1: Use a highly active catalyst system. For example, the condensation of 2-aminothiophenol with aldehydes using an H₂O₂/HCl mixture in ethanol proceeds efficiently at room temperature within an hour.[1][12]
-
Option 2: Employ a photo-induced pathway. Visible-light-promoted synthesis using blue LEDs can drive reactions at room temperature, sometimes without any external photocatalyst.[3][13] A combination of enzymatic and visible-light catalysis has been shown to achieve 99% yield in just 10 minutes under an air atmosphere.[14]
Data Presentation: Performance of Synthesis Methods
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Benzothiazole Synthesis
| Starting Materials | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 2-Aminothiophenol + Aromatic Aldehydes | Conventional | Ethanol | 4-5 hours | 72-80% | [5] |
| 2-Aminothiophenol + Aromatic Aldehydes | Microwave | None (Solvent-free) | 10-15 min | 88-95% | [5] |
| 2-Aminothiophenol + Chloroacetyl chloride | Conventional | Acetic Acid | > 1 hour | Moderate | [3] |
| 2-Aminothiophenol + Chloroacetyl chloride | Microwave | Acetic Acid | 10 min | High | [3] |
| 2-Aminothiophenol + Benzoic Acids | Conventional | PPA | Several hours | Variable | [7][8] |
| 2-Aminothiophenol + Benzoic Acids | Microwave | P₄S₁₀ (Solvent-free) | 3-4 min | High | [3] |
Table 2: Effect of Various Catalytic Systems on Reaction Time and Yield
| Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Aminothiophenol + Aldehydes | H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94% | [1][4] |
| 2-Aminothiophenol + Aldehydes | SnP₂O₇ | None | 80 °C | 8-35 min | 87-95% | [1] |
| 2-Aminothiophenol + Aldehydes | ZnO NPs | None | 80 °C | 2-8 min | Excellent | [4] |
| 2-Aminothiophenol + Aldehydes | Cu(II)-dendrimer/SiO₂ | Ethanol | 80 °C | 15-90 min | 87-98% | [4] |
| N-Arylthioureas | Ni(II) salts | Toluene | 110 °C | < 1 hour | up to 95% | [6] |
| 2-Aminothiophenol + Benzoic Acids | Molecular Iodine | None (Solid-phase) | 110 °C | 10 min | Excellent | [1][8] |
Key Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 2-Arylbenzothiazoles [5]
-
Reactant Preparation: In a microwave-safe reaction vessel, mix 2-aminothiophenol (10 mmol) and the desired aromatic aldehyde (10 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a suitable power level (e.g., 300-400 W) for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature.
-
Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.
Protocol 2: Rapid Room-Temperature Synthesis Using H₂O₂/HCl Catalyst [1]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol.
-
Catalyst Addition: To this solution, add 30% hydrogen peroxide (H₂O₂, 6 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl, 3 mmol) while stirring.
-
Reaction: Continue stirring the mixture at room temperature for 45-60 minutes. Monitor the reaction's completion via TLC.
-
Workup and Purification: Upon completion, neutralize the reaction mixture and extract the product using an appropriate organic solvent. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for reducing benzothiazole synthesis reaction time.
Caption: Decision pathway for selecting a rapid benzothiazole synthesis method.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. fast-and-high-efficiency-synthesis-of-2-substituted-benzothiazoles-via-combining-enzyme-catalysis-and-photoredox-catalysis-in-one-pot - Ask this paper | Bohrium [bohrium.com]
Avoiding impurities in the condensation of 2-aminothiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the condensation of 2-aminothiophenol for the synthesis of benzothiazoles and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the condensation of 2-aminothiophenol with aldehydes and carboxylic acids, focusing on the identification and mitigation of impurities.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product & Presence of Unreacted 2-Aminothiophenol | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst inefficiency: Inactive or insufficient amount of catalyst. 3. Poor quality of starting materials: Impure 2-aminothiophenol or reaction partner. | 1. Optimize reaction conditions: Gradually increase reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. 2. Select an appropriate catalyst: A variety of catalysts can be employed, including L-proline, iodine, and various metal nanoparticles. The choice of catalyst may depend on the specific substrates.[1] 3. Purify starting materials: Ensure the purity of 2-aminothiophenol and the corresponding aldehyde or carboxylic acid before starting the reaction. |
| Formation of a Yellow Precipitate (Disulfide Impurity) | Oxidation of 2-aminothiophenol: The thiol group (-SH) of 2-aminothiophenol is susceptible to oxidation, leading to the formation of the disulfide dimer, 2,2'-dithiobis(aniline). This is often exacerbated by the presence of atmospheric oxygen, especially at elevated temperatures. | 1. Perform the reaction under an inert atmosphere: Use nitrogen or argon to purge the reaction vessel and maintain an inert atmosphere throughout the experiment. 2. Use degassed solvents: Solvents can contain dissolved oxygen which can contribute to oxidation. 3. Add a reducing agent: In some cases, a mild reducing agent can be added to the reaction mixture to prevent oxidation. |
| Presence of an Intermediate Impurity (Schiff Base or Amide) | Incomplete cyclization: The initial condensation product, a Schiff base (from an aldehyde) or an amide (from a carboxylic acid), may not fully cyclize to the final benzothiazole. This can be due to steric hindrance, electronic effects of the substrates, or suboptimal reaction conditions. | 1. Increase reaction temperature or time: Driving the reaction to completion may require more forcing conditions. 2. Use a dehydrating agent: The cyclization step involves the elimination of water. The addition of a dehydrating agent can help to shift the equilibrium towards the product. 3. Choose a suitable catalyst: Certain catalysts are more effective at promoting the cyclization step. |
| Formation of Tarry, Undefined Byproducts | Decomposition of starting materials or products: High reaction temperatures or prolonged reaction times can lead to the decomposition of sensitive functional groups, resulting in the formation of complex mixtures of byproducts. | 1. Optimize reaction temperature: Avoid excessively high temperatures. Determine the optimal temperature that provides a good reaction rate without causing significant decomposition. 2. Minimize reaction time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid over-reaction and decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look out for in the condensation of 2-aminothiophenol?
A1: The most frequently encountered impurities are:
-
2,2'-dithiobis(aniline): This is a yellow solid formed by the oxidative dimerization of 2-aminothiophenol. Its formation is a strong indication that the reaction should be performed under an inert atmosphere.
-
Unreacted 2-aminothiophenol: This can be due to incomplete reaction or an incorrect stoichiometry of reactants.
-
Intermediate Schiff base or amide: Incomplete cyclization can leave the intermediate as a significant impurity.
Q2: How can I best monitor the progress of my reaction to avoid the formation of impurities?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials to track the disappearance of reactants and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to get a precise measurement of the product and any impurities.
Q3: What are some "green" or more environmentally friendly approaches to this condensation reaction?
A3: Several greener methods have been developed to minimize the use of hazardous solvents and reagents. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields with fewer byproducts.[1]
-
Solvent-free reactions: Performing the reaction neat or with a minimal amount of a high-boiling, non-toxic solvent like glycerol can be a more environmentally friendly option.
-
Use of reusable catalysts: Employing solid-supported catalysts or ionic liquids that can be recovered and reused is another green chemistry approach.
Q4: Can the choice of solvent affect the purity of my product?
A4: Yes, the solvent can play a crucial role. Some solvents can promote side reactions, while others can improve the solubility of reactants and facilitate the desired reaction pathway. It is important to choose a solvent that is inert to the reaction conditions and in which the reactants are sufficiently soluble. For reactions sensitive to oxidation, using degassed solvents is recommended.
Experimental Protocols
General Protocol for the Condensation of 2-Aminothiophenol with an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and the desired aldehyde (1.0 - 1.2 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, toluene, or perform solvent-free). Add the chosen catalyst (e.g., a catalytic amount of L-proline or iodine).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrates and catalyst) and stir.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Reaction Pathway for Benzothiazole Synthesis
Caption: General reaction pathway for the synthesis of benzothiazoles.
Troubleshooting Logic for Impurity Formation
Caption: Troubleshooting workflow for identifying and addressing impurities.
References
Technical Support Center: Scaling Up the Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory scale?
A1: The most prevalent and well-documented synthetic pathway involves a two-step process. The first step is the synthesis of the key intermediate, 2-amino-6-methylbenzothiazole, from p-toluidine. The second step is the conversion of this intermediate to the final product, this compound, via a diazotization reaction followed by hydrolysis.
Q2: What are the critical parameters to control during the synthesis of 2-amino-6-methylbenzothiazole?
A2: Temperature control is crucial during the addition of sulfuryl chloride to the p-tolylthiourea solution; it should not exceed 50°C to avoid side reactions and decomposition.[1] Additionally, the pH of the solution during the precipitation of the product should be carefully adjusted to the alkaline range to ensure complete precipitation.[1]
Q3: Are there any specific safety precautions to consider during the diazotization step?
A3: Yes, diazonium salts can be unstable and potentially explosive, especially when dry. It is imperative to keep the reaction temperature low (typically 0-5°C) and to use the diazonium salt solution immediately in the subsequent hydrolysis step without isolation.
Q4: How can the purity of the final product, this compound, be improved?
A4: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system, such as ethanol-water, can be used to obtain high-purity crystals. The use of activated carbon (Norit) during the purification of the intermediate, 2-amino-6-methylbenzothiazole, can also help in removing colored impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 2-amino-6-methylbenzothiazole | Incomplete reaction of p-toluidine. | Ensure the reaction is heated for the specified duration (e.g., 3 hours at 100°C) to drive the formation of p-tolylthiourea.[1] |
| Loss of product during workup. | Carefully control the pH during precipitation to ensure all the product crashes out of the solution. Wash the precipitate with a minimal amount of cold solvent to reduce losses. | |
| Impure starting materials. | Use p-toluidine and sodium thiocyanate of high purity. | |
| Step 1: Dark-colored intermediate | Presence of impurities from the starting material or side reactions. | Treat the solution of the intermediate with activated carbon (Norit) before recrystallization to remove colored impurities.[1] |
| Step 2: Incomplete diazotization | Insufficient amount of sodium nitrite or acid. | Use a slight excess of sodium nitrite and ensure the solution is acidic enough for the complete formation of nitrous acid. |
| Temperature too high. | Maintain the reaction temperature strictly between 0-5°C. Higher temperatures can lead to the decomposition of the diazonium salt. | |
| Step 2: Low yield of this compound | Decomposition of the diazonium salt. | Use the freshly prepared diazonium salt solution immediately in the hydrolysis step. Avoid letting it stand for extended periods. |
| Incomplete hydrolysis. | Ensure the hydrolysis is carried out at a sufficiently high temperature and for an adequate duration. The use of a copper catalyst (in a Sandmeyer-type reaction) can improve the efficiency of this step.[2] | |
| Final Product: Product fails to crystallize | Presence of impurities inhibiting crystallization. | Purify the crude product using column chromatography before attempting recrystallization. Ensure the recrystallization solvent is appropriate and the cooling process is gradual. |
| Solution is too dilute. | Concentrate the solution before cooling to induce crystallization. |
Experimental Protocols
Step 1: Synthesis of 2-amino-6-methylbenzothiazole[1]
This procedure is adapted from Organic Syntheses, a reliable source for chemical preparations.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| p-Toluidine | 107.15 | 107 | 1.0 |
| Chlorobenzene | 112.56 | 700 mL | - |
| Sulfuric acid (conc.) | 98.08 | 54 | 0.55 |
| Sodium thiocyanate | 81.07 | 90 | 1.1 |
| Sulfuryl chloride | 134.97 | 180 | 1.34 |
| Ammonium hydroxide (conc.) | 35.04 | 200 mL | - |
| Ethanol | 46.07 | As needed | - |
| Norit (activated carbon) | - | 10 g | - |
Procedure:
-
In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1.0 mole) of p-toluidine in 700 mL of chlorobenzene.
-
With stirring, add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.
-
To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.
-
Heat the mixture in an oil bath at an internal temperature of 100°C for 3 hours.
-
Cool the solution to 30°C and add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
Remove the chlorobenzene by filtration.
-
Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.
-
Filter the hot solution and then make it alkaline to litmus with 200 mL of concentrated ammonium hydroxide.
-
Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 mL of water.
-
Dissolve the crude product in 300 mL of hot ethanol, add 10 g of Norit, and filter the hot suspension.
-
Dilute the filtrate with 500 mL of hot water, stir vigorously, and cool rapidly.
-
After 30 minutes, filter the pale yellow granular product, wash with 150 mL of 30% ethanol, and dry to a constant weight.
Expected Yield: 100-105 g (61-64%).
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-amino-6-methylbenzothiazole | 164.23 | 16.4 | 0.1 |
| Sulfuric acid (conc.) | 98.08 | 20 mL | - |
| Sodium nitrite | 69.00 | 7.6 | 0.11 |
| Water | 18.02 | As needed | - |
| Copper(I) oxide (optional catalyst) | 143.09 | small amount | - |
Procedure:
-
In a 500 mL beaker, prepare a solution of 20 mL of concentrated sulfuric acid in 100 mL of water. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add 16.4 g (0.1 mole) of finely powdered 2-amino-6-methylbenzothiazole to the cold acid solution with constant stirring.
-
In a separate beaker, dissolve 7.6 g (0.11 mole) of sodium nitrite in 40 mL of water and cool the solution to 0-5°C.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the aminobenzothiazole salt, maintaining the temperature below 5°C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
In a separate 1-liter flask, bring 200 mL of water to a boil (if using a copper catalyst, add it to the boiling water).
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, boil the mixture for an additional 15-20 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis.
References
Validation & Comparative
The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H)-one and Its Derivatives
For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of 6-Methylbenzo[d]thiazol-2(3H)-one and other benzothiazole derivatives, supported by experimental data and detailed methodologies. While direct biological data for this compound is limited in publicly available literature, this comparison leverages data from structurally related compounds to provide insights into its potential activities across anticancer, antimicrobial, and anti-inflammatory domains.
Anticancer Activity: A Promising Frontier
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes and signaling pathways involved in cancer progression.[1][2]
Comparative Anticancer Activity of Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) | Colon Carcinoma | Not specified, but noted as having "promising efficacy" | [3] |
| (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol (AFN01) | Human Melanoma (various lines) | Not specified, but shown to induce DNA fragmentation and apoptosis | [4] |
| 6-bromobenzo[d]thiazol-2(3H)-one-[5][6][7] triazole hybrids | MCF-7 (Breast), HeLa (Cervical) | Good cytotoxicity, comparable to Cisplatin | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (including this compound and other derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A control group with solvent only is also included.
-
Incubation: The plate is incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental workflow for anticancer activity screening.
Antimicrobial Activity: A Broad Spectrum of Action
Benzothiazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacteria and fungi.[5][9]
Comparative Antimicrobial Activity of Benzothiazole Derivatives
The following table summarizes the antimicrobial activity of derivatives structurally related to this compound.
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Hydrazone derivatives of 2-hydrazino-6-methylbenzothiazole | S. aureus, E. coli, C. tropicalis | Significant activity at 50 mg/ml | Not specified | [5] |
| Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine | S. aureus, E. coli | 10.2 - 13.6 | 100 | [9] |
| 6-bromobenzo[d]thiazol-2(3H)-one-[5][6][7] triazole hybrids | Various bacteria | Good to moderate activity | Not specified | [8] |
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
-
Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A specific concentration of the test compound solution is added to each well. A standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi) and a solvent control are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Workflow for antimicrobial activity screening.
Anti-inflammatory and Neuroprotective Potential
Recent studies have highlighted the potential of benzothiazole derivatives in modulating inflammatory pathways and exhibiting neuroprotective effects.[6][10][11]
Comparative Anti-inflammatory and Neuroprotective Activity
Derivatives of the benzo[d]thiazol-2(3H)-one core, similar to the target compound, have shown potent anti-inflammatory effects.
| Compound/Derivative | Bioactivity | Key Findings | Reference |
| Benzo[d]thiazol-2(3H)-one derivatives | Anti-inflammatory | Potent and selective CB2 agonists, counteracting colon inflammation in vivo. | [6] |
| 6-hydroxybenzothiazol-2-carboxamides | Neuroprotective | Potent and selective MAO-B inhibitors, providing neuroprotection against toxicities. | [10] |
| 6-nitrobenzo[d]thiazol-2 amine derivative (N3) | Neuroprotective | Mitigated PTZ-induced epileptic conditions in zebrafish by modulating inflammatory and neuroprotective pathways. | [11] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
This is a widely used and reliable model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Simplified signaling pathway in inflammation and potential intervention by benzothiazole derivatives.
Conclusion
The benzothiazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules. While direct experimental data on this compound is sparse, the extensive research on its derivatives strongly suggests its potential for anticancer, antimicrobial, and anti-inflammatory activities. Further investigation into this specific compound is warranted to fully elucidate its therapeutic potential and to expand the growing family of medicinally important benzothiazole derivatives. The provided experimental protocols offer a starting point for researchers to evaluate the bioactivity of this and other novel benzothiazole compounds.
References
- 1. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 2. Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 4. Anticancer potential of benzothiazolic derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Benzo[d]thiazol-2(3H)-ones as new potent selective CB2 agonists with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]
- 8. ACG Publications - Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[1,2,3] triazole hybrids [acgpubs.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of Benzothiazole Derivatives In Vitro: A Comparative Guide
Disclaimer: This guide focuses on a well-researched benzothiazole derivative, Compound 45 (6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one) , due to the limited availability of published in vitro anticancer data for 6-Methylbenzo[d]thiazol-2(3H)-one. The data presented for Compound 45 serves as a representative example of the anticancer potential within the broader benzothiazole chemical class.
This guide provides a comparative analysis of the in vitro anticancer activity of Compound 45 against a standard chemotherapeutic agent, Doxorubicin. The data is presented to aid researchers, scientists, and drug development professionals in understanding the methodologies and potential efficacy of this class of compounds.
Comparative Anticancer Activity
The in vitro cytotoxic effects of Compound 45 and the standard chemotherapeutic drug Doxorubicin were evaluated against the human non-small cell lung cancer cell line, A549. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined and are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| Compound 45 | A549 | 0.44[1] |
| Doxorubicin | A549 | ~0.45 |
Note: The IC50 value for Doxorubicin in A549 cells can vary between studies. The value presented is a representative figure.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of Compound 45 or the comparator drug for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: A549 cells are treated with Compound 45 at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at 4°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined. Studies have shown that some benzothiazole derivatives can induce cell cycle arrest. For instance, Compound 45 has been observed to cause G1 phase arrest in A549 cells[1].
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: A549 cells are treated with different concentrations of Compound 45 for 24 hours.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis. Research indicates that Compound 45 promotes apoptosis in A549 cells[1].
Visualizations
Experimental Workflow
Caption: A simplified workflow for the in vitro validation of anticancer compounds.
Signaling Pathway
Compound 45 has been shown to inhibit the ALK/PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival[1].
Caption: Inhibition of the ALK/PI3K/AKT pathway by Compound 45.
References
Comparative Cross-Reactivity Analysis of 6-Methylbenzo[d]thiazol-2(3H)-one and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating the cross-reactivity of 6-Methylbenzo[d]thiazol-2(3H)-one, a key heterocyclic compound, against a panel of its structural analogs. Due to the limited publicly available direct cross-reactivity data for this specific molecule, this document serves as a comprehensive protocol and template for researchers to generate and present their own findings. The methodologies and data presentation formats outlined herein are based on established practices in immunoassays and bioactivity screening.
The benzothiazole scaffold is a prevalent feature in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Given the structural similarities among benzothiazole derivatives, understanding the potential for cross-reactivity with biological targets is paramount in drug discovery and development to ensure selectivity and minimize off-target effects.
Potential Cross-Reactivity Panel
A crucial aspect of a cross-reactivity study is the selection of relevant compounds to test alongside the primary molecule of interest. Based on structure-activity relationship (SAR) studies of benzothiazole derivatives, substitutions at the 2, 5, and 6-positions of the benzothiazole ring are known to significantly influence biological activity.[1][2] Therefore, a comprehensive cross-reactivity panel for this compound should include analogs with modifications at these key positions.
Table 1: Proposed Panel of Structurally Related Benzothiazole Analogs for Cross-Reactivity Studies
| Compound ID | Structure | Rationale for Inclusion |
| MBT | This compound | Primary Compound of Interest |
| BT | Benzo[d]thiazol-2(3H)-one | Unsubstituted parent compound to establish baseline activity. |
| 6-Cl-BT | 6-Chloro-benzo[d]thiazol-2(3H)-one | Halogen substitution at the 6-position is a common modification in bioactive benzothiazoles. |
| 6-OH-BT | 6-Hydroxy-benzo[d]thiazol-2(3H)-one | Introduction of a hydroxyl group can significantly alter binding affinity and metabolic stability. |
| 2-NH2-6-Me-BT | 2-Amino-6-methylbenzo[d]thiazole | The 2-amino derivatives are a major class of bioactive benzothiazoles.[4] |
| Riluzole | 6-(trifluoromethoxy)benzo[d]thiazol-2-amine | An FDA-approved drug with a benzothiazole core, serving as a relevant pharmacological benchmark.[5] |
Experimental Protocols for Cross-Reactivity Assessment
To quantitatively assess the cross-reactivity of this compound and its analogs, competitive immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or biophysical techniques like Surface Plasmon Resonance (SPR) are recommended.
Competitive ELISA Protocol
This method is highly suitable for determining the specificity of an antibody for the target analyte in the presence of structurally similar compounds.
Objective: To determine the concentration of each analog that inhibits the binding of a specific antibody to immobilized this compound by 50% (IC50).
Materials:
-
High-binding 96-well microtiter plates
-
This compound conjugated to a carrier protein (e.g., BSA or OVA) for coating
-
Specific primary antibody raised against this compound
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Test compounds (this compound and analogs)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-protein conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the standard (this compound) and the test analogs. Add 50 µL of each dilution to the wells, followed by 50 µL of the primary antibody solution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the analyte concentration and determine the IC50 value for each compound. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of Analog) x 100%
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that provides real-time data on the binding kinetics and affinity of small molecules to a target protein.
Objective: To determine the binding affinity (KD) of each analog to a specific biological target (e.g., a protein kinase).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein (e.g., a specific kinase)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (this compound and analogs) dissolved in running buffer with a small percentage of DMSO if necessary.
Procedure:
-
Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
System Priming: Prime the system with running buffer to obtain a stable baseline.
-
Binding Analysis: Inject serial dilutions of each test compound over the immobilized protein surface and a reference flow cell.
-
Regeneration: After each injection, regenerate the sensor surface using an appropriate regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Cross-reactivity can be assessed by comparing the KD values of the analogs to that of the primary compound.
Data Presentation
Quantitative data from cross-reactivity studies should be summarized in a clear and concise table to facilitate comparison.
Table 2: Example Cross-Reactivity Data Table (Competitive ELISA)
| Compound | IC50 (µM) | % Cross-Reactivity |
| This compound | [Insert Value] | 100% |
| Analog 1 | [Insert Value] | [Calculate] |
| Analog 2 | [Insert Value] | [Calculate] |
| Analog 3 | [Insert Value] | [Calculate] |
| ... | ... | ... |
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for assessing the cross-reactivity of this compound is depicted below.
Caption: Workflow for Cross-Reactivity Assessment.
Potential Signaling Pathway Involvement
Benzothiazole derivatives have been identified as inhibitors of various protein kinases, which are key components of cellular signaling pathways.[5][6][7] Dysregulation of these pathways is often implicated in diseases such as cancer. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a benzothiazole-based kinase inhibitor.
Caption: Hypothetical MAPK Signaling Pathway Inhibition.
References
- 1. benthamscience.com [benthamscience.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
In Vitro Validation of Dyrk1A Inhibition: A Comparative Guide to Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of benzothiazole derivatives as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). The data presented herein is supported by experimental findings and is intended to assist researchers in the selection and evaluation of Dyrk1A inhibitors for therapeutic development, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Performance Comparison of Dyrk1A Inhibitors
The inhibitory activity of various compounds against Dyrk1A is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several benzothiazole derivatives and a selection of alternative Dyrk1A inhibitors, providing a basis for comparative evaluation. Lower IC50 values are indicative of higher potency.
Table 1: Inhibitory Potency (IC50) of Benzothiazole Derivatives against Dyrk1A
| Compound | Dyrk1A IC50 (µM) | Selectivity Notes | Reference |
| AHS-211 | 0.134 | Inhibits Dyrk1B (IC50 = 0.37 µM) | [1] |
| b1 | 0.163 | --- | [1] |
| b4 | 0.063 | Did not show improved selectivity over Dyrk1B | [1] |
| b5 | ~0.134 | >15-fold selectivity for Dyrk1A over Dyrk1B | [1] |
| INDY | 0.24 | Dual inhibitor of Dyrk1A and CLK | [2] |
| Hydroxyl acetamido benzothiazole | 0.400 | --- | [2] |
Table 2: Inhibitory Potency (IC50) of Alternative Dyrk1A Inhibitors
| Compound | Chemical Class | Dyrk1A IC50 (µM) | Reference |
| Harmine | β-carboline alkaloid | 0.033 | [3] |
| Harmol | β-carboline alkaloid | 0.090 | [2] |
| 9-ethylharmine | β-carboline alkaloid | 0.400 | [2] |
| Leucettine L41 | --- | Kd = 0.0078 | [2] |
| Quinazoline amine derivative | Quinazoline | 0.014 | [2][3] |
| Epigallocatechin gallate (EGCG) | Polyphenol | 0.330 | [3] |
| dNBC | Benzocoumarin | 0.60 | [2][3] |
| Chromeno[3,4-b]indole derivative | Lamellarin D analogue | 0.067 | [2][3] |
| 2-methyl-3H-imidazo[4,5-b]pyridin-5-yl]pyridine-2,6-diamine derivative | Imidazopyridine | 0.005 | [2] |
Dyrk1A Signaling Pathway and Inhibition Workflow
The following diagrams illustrate the key signaling pathway involving Dyrk1A and a generalized workflow for an in vitro inhibition assay.
Experimental Protocols
The following are detailed methodologies for common in vitro Dyrk1A inhibition assays.
LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to Dyrk1A.
Materials:
-
Dyrk1A enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (benzothiazole derivatives and alternatives)
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 1X Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a solution containing the Dyrk1A enzyme and the Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Tracer Solution: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted test compound to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.[4]
ELISA-Based Dyrk1A Kinase Assay
This protocol outlines a non-radioactive method to quantify Dyrk1A kinase activity and its inhibition.
Materials:
-
Recombinant 6xHis-tagged Dyrk1A
-
Substrate (e.g., a peptide derived from a known Dyrk1A substrate)
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)
-
Test compounds
-
Primary antibody specific for the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well plate
Procedure:
-
Coating: Coat the wells of a 96-well plate with the Dyrk1A substrate and incubate overnight. Wash the wells to remove unbound substrate.
-
Kinase Reaction:
-
Add the test compound at various concentrations to the wells.
-
Add the Dyrk1A enzyme to each well.
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM).
-
Incubate at 30°C for a defined period (e.g., 30 minutes).[5]
-
Stop the reaction by adding EDTA.
-
-
Detection:
-
Wash the wells and add the primary antibody against the phosphorylated substrate. Incubate for 1-2 hours.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add the TMB substrate. A blue color will develop.
-
Stop the color development by adding the stop solution, which will turn the color to yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate, and thus to the Dyrk1A activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration to determine the IC50 value.[5]
ADP-Glo™ Kinase Assay
This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Dyrk1A Kinase Enzyme System (containing Dyrk1A kinase, DYRKtide substrate, and reaction buffer)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
Test compounds
-
White opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in the wells of the plate by combining the Dyrk1A enzyme, the DYRKtide substrate, the reaction buffer, and the desired concentration of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and therefore to the Dyrk1A activity. A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition and determine the IC50 value by plotting the signal against the inhibitor concentration.[6]
Conclusion
Benzothiazole derivatives represent a promising class of Dyrk1A inhibitors, with several compounds demonstrating potent and selective activity in vitro. The comparative data and detailed protocols provided in this guide are intended to facilitate the rational selection and further investigation of these and other Dyrk1A inhibitors in the pursuit of novel therapeutics for Dyrk1A-implicated diseases. Researchers are encouraged to consider the specific experimental context and selectivity profiles when choosing an inhibitor for their studies.
References
- 1. Design and synthesis of conformationally constraint Dyrk1A inhibitors by creating an intramolecular H-bond involving a benzothiazole core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A Kinase Enzyme System [promega.com]
Head-to-head comparison of benzothiazole and benzimidazole scaffolds
An Objective Head-to-Head Comparison of Benzothiazole and Benzimidazole Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, benzothiazole and benzimidazole represent two preeminent heterocyclic scaffolds, foundational to the development of a multitude of therapeutic agents.[1][2] Both structures, featuring a benzene ring fused to a five-membered heterocyclic ring, offer a versatile framework for designing molecules with a wide spectrum of biological activities.[3][4] This guide provides a detailed, data-driven comparison of these two scaffolds to assist researchers, scientists, and drug development professionals in making informed decisions during the drug design process.
Physicochemical and Structural Properties
At their core, the primary difference between the two scaffolds is the presence of a sulfur atom in the thiazole ring of benzothiazole versus a second nitrogen atom in the imidazole ring of benzimidazole. This substitution significantly influences their electronic and physicochemical properties. Molecular modeling studies have indicated that the two scaffolds are electronically similar, which can contribute to a shared potential for biological activity.[5] However, the presence of an acidic N-H proton in the benzimidazole ring, which is absent in the benzothiazole core, can lead to differences in hydrogen bonding potential and metabolic susceptibility.[5]
Table 1: Comparison of Physicochemical Properties
| Property | Benzothiazole | Benzimidazole | Reference(s) |
| Molecular Formula | C₇H₅NS | C₇H₆N₂ | [6] |
| Molar Mass | 135.19 g/mol | 118.14 g/mol | [7] |
| Boiling Point | 227-228 °C | 360 °C | [7] |
| Acidity (pKa) | ~1.2 (for protonated form) | ~5.6 (for protonated form), ~13.2 (for N-H proton) | [5] |
| Key Structural Feature | Fused benzene and thiazole rings | Fused benzene and imidazole rings | [1][3] |
| Electronic Nature | Electron-rich system | Electron-rich system with N-H proton for H-bonding | [5][8] |
Comparative Biological Activities
Derivatives of both benzothiazole and benzimidazole exhibit a remarkable range of pharmacological effects, including antitumor, antimicrobial, and anthelmintic activities.[9] Direct comparative studies are crucial for elucidating which scaffold may be more advantageous for a specific therapeutic target.
Anticancer Activity
Both scaffolds have been extensively investigated as anticancer agents.[2][10] In several studies, derivatives have been directly compared for their efficacy against various cancer cell lines.
A study on newly synthesized 2,5-disubstituted furan derivatives bearing either a benzimidazole or benzothiazole nucleus found that, in general, the benzothiazole derivatives were more active against human lung cancer cell lines (A549, HCC827, and NCI-H358).[1] Similarly, when optimizing a lead benzothiazole compound for better solubility, replacing the scaffold with benzimidazole or benzoxazole resulted in compounds that retained their antiproliferative activity against HepG2 and HCT-116 cell lines.[11][12] This suggests that for certain structural classes, either scaffold can be a viable option.
Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound Scaffold | Derivative | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference(s) |
| Benzothiazole | Compound 1d | 1.83 ± 0.11 | 0.95 ± 0.08 | Not Reported | [11] |
| Benzimidazole | Compound 1f | 2.12 ± 0.15 | 1.03 ± 0.09 | Not Reported | [11] |
| Benzothiazole | Compound 6 | 1.98 ± 0.13 | Not Reported | Not Reported | [9] |
| Benzimidazole | Compound 7 | 2.11 ± 0.14 | Not Reported | Not Reported | [9] |
Note: Lower IC₅₀ values indicate higher potency.
Antimicrobial Activity
The benzothiazole and benzimidazole cores are integral to many antimicrobial agents.[3] Comparative studies often reveal nuanced differences in their spectrum of activity.
In one study evaluating a series of new derivatives, compounds containing a pyrazolo[5,1-c]-1,2,4-triazine moiety attached to either a benzothiazole or benzimidazole scaffold were tested.[9] The benzothiazole derivative (6 ) and the benzimidazole derivative (7 ) were both found to be more active against Staphylococcus aureus than the standard drug Chloramphenicol.[9] For antifungal activity against Aspergillus fumigatus, these same compounds were equipotent to the standard drug cycloheximide.[9]
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Scaffold | Derivative | Staphylococcus aureus | Escherichia coli | Aspergillus fumigatus | Reference(s) |
| Benzothiazole | Compound 6 | 2.4 | >100 | 4.8 | [9] |
| Benzimidazole | Compound 7 | 2.4 | >100 | 4.8 | [9] |
| Standard Drug | Chloramphenicol | 4.8 | - | - | [9] |
| Standard Drug | Cycloheximide | - | - | 4.8 | [9] |
Note: Lower MIC values indicate higher antimicrobial activity.
Synthesis and Experimental Protocols
The synthesis of these scaffolds and their derivatives can be achieved through various methods, including conventional heating and microwave irradiation.[13][14] Microwave-assisted synthesis has been shown to be more efficient, significantly reducing reaction times and increasing yields.[14]
General Synthesis of 2-Substituted Benzazoles
A common method involves the condensation of o-substituted anilines (2-aminothiophenol for benzothiazoles or o-phenylenediamine for benzimidazoles) with carboxylic acids or their equivalents.
References
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. isca.me [isca.me]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. usrij.com [usrij.com]
- 11. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation [mdpi.com]
- 12. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 6-Methylbenzothiazole Derivatives Versus Standard Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of a class of emerging anticancer compounds, 6-methylbenzothiazole derivatives, against established standard-of-care chemotherapy agents. While specific data for 6-Methylbenzo[d]thiazol-2(3H)-one is not publicly available, this guide synthesizes findings on closely related 6-methylbenzothiazole compounds to offer insights into their potential as a therapeutic scaffold. The information is intended to support further research and drug discovery efforts in oncology.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various 6-methylbenzothiazole derivatives against several cancer cell lines, alongside the standard chemotherapy regimens for breast, colon, and lung cancer for a contextual comparison.
Table 1: In Vitro Efficacy of 6-Methylbenzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45) | A549 (Lung Cancer) | 0.44[1] |
| Substituted pyrimidine containing benzothiazole (Compound 35) | Lung Cancer Cell Lines | Not specified, showed good % growth inhibition[2] |
| Substituted pyrimidine containing benzothiazole (Compound 35) | Breast Cancer Cell Lines | Not specified, showed good % growth inhibition[2] |
| Substituted pyrimidine containing benzothiazole (Compound 35) | Renal Cancer Cell Lines | Not specified, showed good % growth inhibition[2] |
| Sulphonamide scaffold based BTA (Compound 40) | MCF-7 (Breast Cancer) | 34.5[2][3] |
| Sulphonamide scaffold based BTA (Compound 40) | HeLa (Cervical Cancer) | 44.15[2][3] |
| Sulphonamide scaffold based BTA (Compound 40) | MG63 (Osteosarcoma) | 36.1[2][3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Standard Anticancer Drugs and Regimens
| Cancer Type | Standard Drugs/Regimens |
| Breast Cancer | Single Agents: Doxorubicin, Epirubicin, Paclitaxel, Docetaxel, Capecitabine, Gemcitabine, Vinorelbine, Cyclophosphamide, Carboplatin, Cisplatin, Eribulin[4][5]. Combination Regimens: AC (Adriamycin, Cyclophosphamide), EC (Epirubicin, Cyclophosphamide), TC (Docetaxel, Cyclophosphamide), AC-T (Doxorubicin, Cyclophosphamide, followed by Paclitaxel)[6][7]. |
| Colon Cancer | Single Agents: 5-Fluorouracil (5-FU), Capecitabine, Irinotecan, Oxaliplatin, Trifluridine-tipiracil[8][9]. Combination Regimens: FOLFOX (5-FU, Leucovorin, Oxaliplatin), FOLFIRI (5-FU, Leucovorin, Irinotecan), CAPOX/XELOX (Capecitabine, Oxaliplatin)[8][9]. |
| Lung Cancer (NSCLC) | Single Agents: Cisplatin, Carboplatin, Paclitaxel, Docetaxel, Gemcitabine, Vinorelbine, Etoposide, Pemetrexed[10]. Combination Regimens: Cisplatin/Carboplatin + Gemcitabine/Docetaxel/Paclitaxel/Pemetrexed[11]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of 6-methylbenzothiazole derivatives are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The formazan crystals are then dissolved, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6-methylbenzothiazole derivatives) and incubated for a specified period, typically 48 to 72 hours.[13]
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2 to 4 hours at 37°C.[12]
-
Formazan Solubilization: After the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[13]
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is crucial for understanding the mechanism of action of a potential anticancer drug.
Principle: This technique utilizes a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that depicts the distribution of the cell population across the different cell cycle phases.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol to permeabilize the cell membrane.[15]
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.
-
Data Analysis: The data is processed to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Visualizations
Hypothetical Signaling Pathway Inhibition by a 6-Methylbenzothiazole Derivative
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a 6-methylbenzothiazole derivative.
Experimental Workflow for In Vitro Anticancer Drug Screening
Caption: General workflow for the in vitro screening of a novel anticancer compound.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 5. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 6. lbbc.org [lbbc.org]
- 7. Chemotherapy for breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 8. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 9. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 10. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 11. cancer.ca [cancer.ca]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Standards for 6-Methylbenzo[d]thiazol-2(3H)-one Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the qualitative and quantitative analysis of 6-Methylbenzo[d]thiazol-2(3H)-one. Due to a lack of publicly available, validated analytical methods specifically for this compound, this document outlines a comparison of suitable analytical techniques based on established principles and data from the analysis of structurally related benzothiazole derivatives. The presented experimental data and protocols are representative and intended to serve as a foundation for method development and validation.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities.[1][2][3] Accurate and precise analytical methods are crucial for quality control, impurity profiling, and stability testing during drug development and manufacturing.
Chemical Properties: [4]
-
Molecular Formula: C₈H₇NOS
-
Molecular Weight: 165.21 g/mol
-
CAS Number: 53827-53-5
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. This section compares three common chromatographic techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS), and Gas Chromatography with Mass Spectrometry detection (GC-MS).
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of each technique for the analysis of this compound. These values are estimates based on typical performance for similar small organic molecules.
| Parameter | HPLC-UV | HPLC-MS | GC-MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 1 - 20 ng/mL |
| Limit of Quantification (LOQ) | 30 - 150 ng/mL | 0.3 - 15 ng/mL | 3 - 60 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Selectivity | Moderate | High | High |
| Cost | Low | High | Medium |
| Throughput | High | Medium | Medium |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: This technique separates components of a mixture based on their differential distribution between a stationary phase (column) and a mobile phase. The separated this compound is then detected by its absorbance of ultraviolet light.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid, analytical grade.
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL of the reference standard in Acetonitrile.
-
Perform serial dilutions to prepare calibration standards ranging from 1 to 200 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
Principle: This method couples the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It provides structural information and can achieve very low detection limits.
Instrumentation:
-
HPLC system as described for HPLC-UV.
-
Mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
Reagents:
-
Same as for HPLC-UV.
Procedure:
-
Sample and Standard Preparation: As described for HPLC-UV, with lower concentration ranges for calibration standards (e.g., 1 to 500 ng/mL).
-
Chromatographic Conditions: Same as for HPLC-UV.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Acquisition: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound (m/z 166.03).
-
Gas Chromatography with Mass Spectrometry (GC-MS)
Principle: This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column, and the components are then detected by a mass spectrometer.
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer (e.g., Quadrupole).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Dichloromethane (DCM), GC grade.
-
This compound reference standard.
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL of the reference standard in Dichloromethane.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 to 100 µg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Data Acquisition: Full scan (m/z 50-300) or SIM mode for the molecular ion (m/z 165).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical techniques.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
A Comparative Analysis of 6-Chloro and 6-Methyl Benzothiazole Derivatives in Cancer Research
A deep dive into the structure-activity relationship of 6-substituted benzothiazoles, focusing on the anticancer properties of 6-chloro and 6-methyl analogs. This guide provides a comparative analysis of their cytotoxic effects, supported by experimental data, detailed methodologies, and an overview of the implicated signaling pathways.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities, including notable anticancer properties.[1] Modifications at the 6-position of the benzothiazole ring have been a key area of interest for researchers aiming to enhance the therapeutic potential of these compounds. Among the various substitutions, the presence of a halogen, such as chlorine, or an electron-donating group, like a methyl group, can significantly influence the biological activity. This guide provides a comparative overview of the structure-activity relationship (SAR) of 6-chloro versus 6-methyl substituted benzothiazole derivatives, with a specific focus on their efficacy as anticancer agents.
Comparative Cytotoxicity: Unveiling the Impact of 6-Position Substitution
The substitution at the 6-position of the benzothiazole ring plays a crucial role in modulating the anticancer activity of these derivatives. While a direct comparative study of a comprehensive series of 6-chloro versus 6-methyl analogs under identical conditions is not extensively documented in a single publication, analysis of various studies provides valuable insights into their relative potencies.
Generally, the presence of a chloro group at the 6-position is associated with potent anticancer activity. For instance, a number of 6-chloro-benzothiazole derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.[2][3] The electron-withdrawing nature of the chlorine atom is believed to contribute to the molecule's ability to interact with biological targets. In contrast, the methyl group, being electron-donating, can also positively influence anticancer activity, although its effect can vary depending on the rest of the molecular structure.
To illustrate the comparative cytotoxicity, the following table summarizes the IC50 values for representative 6-chloro and 6-methyl benzothiazole derivatives against various cancer cell lines, as reported in the literature. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound ID | 6-Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 6-Chloro | 2-(4-Aminophenyl) | MCF-7 (Breast) | 0.08 | [2] |
| Compound B | 6-Chloro | 2-(3,4,5-Trimethoxyphenyl) | A549 (Lung) | 1.5 | [2] |
| Compound C | 6-Methyl | 2-(4-Aminophenyl) | MCF-7 (Breast) | 0.12 | [2] |
| Compound D | 6-Methyl | 2-Phenyl | A549 (Lung) | 10.67 (µg/mL) | [2] |
Note: The data presented is a compilation from various sources for illustrative purposes. Direct comparison of IC50 values should be done cautiously.
Experimental Protocols: A Closer Look at the Methodology
The evaluation of the anticancer activity of these compounds predominantly relies on in vitro cytotoxicity assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[4]
2. Compound Treatment:
-
The test compounds (6-chloro and 6-methyl benzothiazole derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The medium from the 96-well plates is replaced with the medium containing different concentrations of the test compounds. A control group receiving only the vehicle (DMSO) is also included.
-
The plates are then incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[4]
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[4]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken to ensure complete dissolution of the formazan.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways and Mechanism of Action
Several studies suggest that the anticancer effects of benzothiazole derivatives are mediated through the induction of apoptosis (programmed cell death). The modulation of key signaling pathways, such as the ERK (Extracellular signal-Regulated Kinase) and AKT (Protein Kinase B) pathways, appears to be a common mechanism.
The ERK and AKT signaling cascades are critical for cell survival, proliferation, and differentiation. In many cancers, these pathways are constitutively active, promoting uncontrolled cell growth. Some 6-substituted benzothiazole derivatives have been shown to inhibit the phosphorylation of ERK and AKT, thereby downregulating these pro-survival signals and leading to the activation of apoptotic pathways.
Below is a simplified representation of the proposed signaling pathway affected by certain benzothiazole derivatives.
Figure 1. Proposed mechanism of action for certain 6-substituted benzothiazole derivatives.
This diagram illustrates how these compounds may inhibit the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways, ultimately leading to a decrease in cell survival and proliferation and the induction of apoptosis.
Conclusion
References
- 1. Comparative in vitro Cytotoxic Studies of Novel 8-(4’/2’-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Benzothiazole Scaffold Against Known EGFR Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to EGFR Inhibition and the Benzothiazole Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] Small molecule EGFR inhibitors, such as Erlotinib, Gefitinib, and Afatinib, have been successfully developed and are used in the treatment of non-small cell lung cancer and other malignancies.[2][3] These inhibitors typically compete with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking downstream signaling pathways.[2]
The benzothiazole ring is a privileged scaffold in medicinal chemistry, known to be a core structure in a variety of biologically active compounds. Researchers have synthesized and evaluated a range of benzothiazole derivatives for their potential as EGFR inhibitors, with some demonstrating significant potency. This guide will delve into the available data for these derivatives to provide a comparative perspective.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro EGFR inhibitory activity (IC50 values) of selected benzothiazole derivatives from published studies, compared to the benchmark EGFR inhibitors. Lower IC50 values indicate higher potency.
| Compound | EGFR IC50 (nM) | Reference Compound | EGFR IC50 (nM) | Source |
| Benzothiazole Derivative 39 | 24.58 | Lapatinib | 17.38 | [4] |
| Benzothiazole Derivative 40 | 30.42 | Lapatinib | 17.38 | [4] |
| Benzothiazole-Triazole Hybrid 5p | 65.6 | Erlotinib | 84.1 | [5] |
| Benzothiazole-Triazole Hybrid 8a | 690 | Erlotinib | 1300 | [6] |
| Erlotinib (Reference) | ~2-20 | - | - | [2][5] |
| Gefitinib (Reference) | ~20-80 | - | - | [7] |
| Afatinib (Reference) | ~0.5 | - | - |
Note: IC50 values can vary depending on the specific assay conditions and EGFR construct used (e.g., wild-type vs. mutant).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate EGFR inhibitors.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (e.g., benzothiazole derivatives, reference inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme and the peptide substrate in the kinase buffer.
-
Add the test compounds at various concentrations to the reaction mixture. A DMSO control (vehicle) is also included.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay, for instance, involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to generate a luminescent signal.
-
The luminescent or colorimetric signal is measured using a microplate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based EGFR Autophosphorylation Assay
This assay assesses the ability of a compound to inhibit EGFR activation within a cellular context.
Objective: To measure the inhibition of ligand-induced EGFR autophosphorylation in cancer cell lines that overexpress EGFR.
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A431, NCI-H522)
-
Cell culture medium (e.g., DMEM) and supplements (e.g., fetal bovine serum)
-
EGF (Epidermal Growth Factor) ligand
-
Test compounds
-
Lysis buffer
-
Primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate)
-
Western blotting or ELISA equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow.
-
Starve the cells in a serum-free medium for several hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration.
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.
-
Wash the cells and lyse them to extract cellular proteins.
-
Quantify the levels of p-EGFR and total EGFR in the cell lysates using either Western blotting or ELISA.
-
For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
For ELISA, the cell lysate is added to wells coated with an EGFR capture antibody, and p-EGFR is detected using a specific detection antibody.
-
The signal intensity corresponding to p-EGFR is normalized to the total EGFR to account for any variations in cell number or protein loading.
-
The IC50 value is calculated based on the dose-dependent inhibition of EGFR phosphorylation.
Visualizing Cellular Mechanisms and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling cascade, which is the target of the inhibitors discussed.
Caption: Simplified EGFR signaling pathway and the point of intervention for tyrosine kinase inhibitors.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow of a study designed to benchmark a novel compound against a known EGFR inhibitor.
Caption: A logical workflow for the preclinical benchmarking of a novel EGFR inhibitor candidate.
Conclusion
The benzothiazole scaffold represents a promising starting point for the design of novel EGFR inhibitors. As evidenced by the data presented, certain benzothiazole derivatives have demonstrated potent in vitro and cell-based inhibitory activity against EGFR, in some cases comparable to or exceeding that of established drugs like Erlotinib. Further structure-activity relationship (SAR) studies and optimization of these derivatives could lead to the development of next-generation EGFR inhibitors with improved efficacy and selectivity profiles. While direct evidence for 6-Methylbenzo[d]thiazol-2(3H)-one as an EGFR inhibitor is currently lacking, the broader family of benzothiazoles clearly warrants continued investigation in the field of oncology drug discovery.
References
- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 7. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methylbenzo[d]thiazol-2(3H)-one: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 6-Methylbenzo[d]thiazol-2(3H)-one must adhere to strict disposal procedures due to its hazardous nature. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
I. Understanding the Hazards
This compound is a chemical compound that poses significant health and environmental risks. It is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation. Furthermore, it is recognized as being harmful to aquatic life, necessitating stringent measures to prevent its release into the environment.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed |
| Acute Toxicity (Dermal) | Toxic in contact with skin |
| Acute Toxicity (Inhalation) | Harmful if inhaled |
| Serious Eye Irritation | Causes serious eye irritation |
| Hazardous to the Aquatic Environment | Harmful to aquatic life |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A flame-retardant lab coat must be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation:
-
Isolate waste containing this compound from all other waste streams.
-
Do not mix it with incompatible materials. It should be treated as a toxic organic chemical waste.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The container should be kept closed at all times, except when adding waste.
-
Ensure the container is labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Accumulation:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Decontamination of Empty Containers:
-
Any container that held pure this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.
-
After triple-rinsing, the container can be managed as non-hazardous solid waste, but labels must be defaced or removed.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
If safe to do so, contain the spill using an appropriate absorbent material for chemical spills.
-
All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as hazardous waste.
-
Report the spill to your institution's EHS department immediately.
-
-
Final Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Do not attempt to treat or dispose of the chemical waste on your own. Professional disposal ensures compliance with all federal, state, and local regulations.
-
IV. Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 6-Methylbenzo[d]thiazol-2(3H)-one
Essential Safety and Handling Guide for 6-Methylbenzo[d]thiazol-2(3H)-one
This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds and are intended to provide a robust framework for safe handling, personal protection, and disposal.
Hazard Summary: Based on data for closely related benzothiazole derivatives, this compound is anticipated to be hazardous.[1][2][3] Potential hazards include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Skin Corrosion/Irritation: May cause skin irritation or severe skin burns.[3]
-
Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Toxicity: May be harmful or toxic to aquatic life.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Chemical safety goggles or a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | N95 or higher-rated respirator if not in a fume hood |
| Dissolving in Solvents | Chemical safety goggles and a face shield | Nitrile or neoprene gloves with extended cuffs | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Running Reactions | Chemical safety goggles and a face shield | Nitrile or neoprene gloves with extended cuffs | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and a face shield | Nitrile or neoprene gloves with extended cuffs | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
Glove Selection: The selection of appropriate chemical-resistant gloves is paramount. As a general guideline, thicker glove materials offer greater chemical resistance.[4] Nitrile gloves are a common choice and provide protection against a range of chemicals.[4] However, it is crucial to consult the glove manufacturer's chemical resistance data. For activities with a risk of splashing, gloves should be immediately replaced upon contamination.
Safe Handling and Operational Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For all procedures involving open handling, use a certified chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clearly label all containers.
-
Weighing: Conduct weighing of the solid material within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Dissolving: Add the solid to the solvent slowly and in a controlled manner within a chemical fume hood.
-
Reactions: Set up reactions in a fume hood, ensuring all joints are properly sealed.
-
Post-Handling: Thoroughly wash hands and forearms with soap and water after handling is complete.
Disposal Plan
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Ensure waste containers are properly closed and stored in a designated satellite accumulation area while awaiting pickup.
Visual Guides
The following diagrams illustrate key safety workflows and concepts for handling this compound.
Caption: PPE Donning and Doffing Workflow
Caption: Hierarchy of Controls for Chemical Safety
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


